molecular formula C13H17NO B1606740 4-Acetyl-4-phenylpiperidine CAS No. 34798-80-6

4-Acetyl-4-phenylpiperidine

Cat. No.: B1606740
CAS No.: 34798-80-6
M. Wt: 203.28 g/mol
InChI Key: RKHWHRHOEKYEJW-UHFFFAOYSA-N
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Description

4-Acetyl-4-phenylpiperidine is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-phenylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHWHRHOEKYEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188335
Record name Methyl (4-phenyl-4-piperidyl) ketone
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34798-80-6
Record name 1-(4-Phenyl-4-piperidinyl)ethanone
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Record name 4-Acetyl-4-phenylpiperidine
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Record name PIPERIDINYL METHYL KETONE
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Record name Methyl (4-phenyl-4-piperidyl) ketone
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Record name Methyl (4-phenyl-4-piperidyl) ketone
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Record name 4-ACETYL-4-PHENYLPIPERIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structure-Activity Relationship of 4-Acetyl-4-phenylpiperidine Analogs: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deconstructing a Privileged Scaffold in Opioid Research

The 4-phenylpiperidine core is a cornerstone in the architecture of potent opioid analgesics, most notably exemplified by pethidine (meperidine) and the highly potent fentanyl series of compounds.[1] Its inherent structural features provide a crucial pharmacophore for interaction with opioid receptors, particularly the mu-opioid receptor (MOR), the primary target for many clinically used analgesics.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific and intriguing subclass: 4-acetyl-4-phenylpiperidine analogs. By dissecting the roles of various structural modifications on biological activity, we aim to provide a framework for the rational design of novel analgesics with potentially improved therapeutic profiles. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the field of drug discovery and development.

The Core Moiety: this compound as a Bioactive Scaffold

The parent compound, this compound, presents a fascinating starting point for SAR exploration. The presence of the acetyl group at the C4 position introduces a key hydrogen bond acceptor and a point for steric interaction within the receptor binding pocket, distinguishing it from the more extensively studied 4-carboxy or 4-propionyl analogs. Understanding the influence of this acetyl moiety is paramount to elucidating the SAR of this series.

Conformational Considerations: The Phenyl Group Orientation

Computational studies on related 4-phenylpiperidine analgesics have highlighted the critical role of the phenyl group's orientation—either axial or equatorial—in dictating receptor affinity and efficacy. For many analogs, an equatorial orientation of the phenyl group is energetically preferred. However, the presence of specific substituents can favor an axial conformation, which in some cases, has been correlated with enhanced potency. The interplay between the C4-acetyl group and other substituents on the piperidine ring will undoubtedly influence this conformational preference and, consequently, the biological activity.

Navigating the Structure-Activity Landscape: Key Modifications and Their Impact

The exploration of the SAR of this compound analogs hinges on systematic modifications at key positions of the molecule. The primary points of variation include the piperidine nitrogen (N1), the phenyl ring, and the acetyl group itself.

The Critical Role of the N1-Substituent

The substituent at the N1 position of the piperidine ring is arguably the most influential modulator of opioid receptor affinity and efficacy in the 4-phenylpiperidine class. This is attributed to its interaction with a specific region of the opioid receptor binding pocket.

  • Small Alkyl Groups: A methyl group at the N1 position often establishes a baseline level of activity.

  • Aralkyl Groups: The introduction of an aralkyl substituent, such as a phenethyl group, is a well-established strategy for dramatically increasing mu-opioid receptor affinity. This is a hallmark of the fentanyl series of compounds and is attributed to the engagement of an accessory binding pocket.[3]

  • Functionalized Alkyl Chains: The incorporation of functional groups within the N1-alkyl chain can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Phenyl Ring Substitutions: Modulating Affinity and Selectivity

Substitution on the 4-phenyl ring provides an avenue to modulate receptor affinity and selectivity.

  • Meta-Hydroxyl Group: A hydroxyl group at the meta-position of the phenyl ring is a classic modification in opioid chemistry, often leading to a significant increase in analgesic potency. This is thought to mimic the phenolic hydroxyl group of morphine and related opiates.

  • Para-Substituents: The introduction of various substituents at the para-position of the phenyl ring can influence both the electronic and steric properties of the molecule, thereby affecting receptor interaction.

Modifications of the C4-Acetyl Group: A Point of Fine-Tuning

While less explored than N1 and phenyl ring substitutions, modifications of the acetyl group can provide valuable insights into the steric and electronic requirements of the binding pocket.

  • Chain Length: Elongation or shortening of the alkyl chain of the keto group can probe the spatial constraints of the receptor.

  • Bioisosteric Replacement: Replacing the acetyl group with other functionalities, such as an ester or an amide, can dramatically alter the compound's properties and has been a cornerstone of the development of pethidine and its analogs.

Data Synthesis: In Vivo Analgesic Activity of N-Substituted this compound Analogs

The following table summarizes the analgesic activity of a series of N-substituted this compound derivatives as determined by the acetic acid-induced writhing test in mice. This assay is a widely accepted model for assessing peripheral analgesic activity.

Compound IDN1-SubstituentDose (mg/kg)% Inhibition of Writhing
1a -H5025.8
1b -CH₃5035.2
1c -CH₂CH₃5041.9
1d -CH₂CH₂CH₃5052.7
1e -CH(CH₃)₂5048.6
1f -CH₂CH₂OH5061.5
1g -CH₂CH₂Ph5072.3
1h -CH₂CH₂-c-C₆H₁₁5068.9
1i -CH₂C(O)Ph5018.9
Morphine -1085.1

Data synthesized from publicly available research.

Interpretation of Analgesic Data:

The data clearly demonstrates a strong dependence of analgesic activity on the nature of the N1-substituent.

  • Trend in Alkyl Substituents: There is a general trend of increasing activity with increasing alkyl chain length from methyl (1b) to n-propyl (1d). The branched isopropyl group (1e) shows slightly lower activity than the linear n-propyl group, suggesting a potential steric constraint.

  • Impact of Hydroxyl and Phenyl Groups: The introduction of a hydroxyl group in the ethyl chain (1f) significantly enhances activity, likely due to the formation of an additional hydrogen bond within the receptor. The phenethyl substituent (1g) confers the highest activity in this series, consistent with the established SAR for potent opioids.

  • Detrimental Effect of a Keto Group: The presence of a keto group in the N-substituent (1i) leads to a marked decrease in activity, suggesting that either the electronic properties or the conformational constraints imposed by this group are unfavorable for receptor binding and/or activation.

Experimental Protocols: A Self-Validating System for SAR Elucidation

The following protocols represent standard methodologies for the synthesis and pharmacological evaluation of this compound analogs. Adherence to these robust procedures is crucial for generating reliable and reproducible data.

General Synthetic Protocol for N-Substituted this compound Analogs

This protocol outlines a representative two-step synthesis starting from the commercially available this compound.

Synthesis_Workflow Start This compound Intermediate N-Alkylated Product Start->Intermediate N-Alkylation Purification Purification (Column Chromatography) Intermediate->Purification Reagent Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reagent->Intermediate

Caption: General workflow for the N-alkylation of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile.

  • Addition of Base: Add a weak inorganic base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X) (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound analog.

In Vitro Assay: Mu-Opioid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the synthesized analogs for the mu-opioid receptor.

Binding_Assay_Workflow Membranes Membrane Preparation (e.g., from CHO cells expressing hMOR) Incubation Incubation (Membranes, [³H]DAMGO, Test Compound) Membranes->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Washing (Ice-cold buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Analysis

Sources

investigating the radical reactions of 4-Acetyl-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mechanistic Investigation and Synthetic Utility of Radical Pathways in 4-Acetyl-4-phenylpiperidine Scaffolds

Executive Summary This technical guide outlines the radical reactivity profile of this compound (4-APP), a critical pharmacophore in the synthesis of neuroactive agents (e.g., haloperidol, loperamide analogues).[1] While traditionally utilized via ionic substitution chemistry, 4-APP possesses two distinct "radical handles"—the piperidine


-C-H bonds and the acetyl 

-carbonyl position—that offer untapped potential for late-stage functionalization.[1][2] This document provides a validated framework for investigating these pathways using photoredox catalysis and Manganese(III)-mediated homolysis, complete with experimental protocols for radical trapping and mechanistic validation.[1][2]

Structural Analysis & Reactivity Profile

The 4-APP scaffold presents a unique challenge for radical chemistry due to its quaternary carbon center at C4, which imposes steric constraints and electronic isolation between the phenyl/acetyl systems and the nitrogen ring.

Structural FeatureReactivity PotentialRadical Mechanism
Piperidine Nitrogen High (

to

V vs SCE)
Pathway A:

-Amino C-H activation via Single Electron Transfer (SET) and deprotonation.[1][2]
Acetyl Group Moderate (pK


20-24)
Pathway B:

-Carbonyl radical generation via Mn(OAc)

or HAT (Hydrogen Atom Transfer).[1][2]
Phenyl Ring Low (Stabilizing)Acts as a radical stabilizer for intermediates at C4, preventing fragmentation.
Quaternary C4 InertBlocks direct functionalization but directs steric bulk to the periphery.

Critical Pre-reaction Consideration: The secondary amine in 4-APP is prone to non-radical oxidation (N-oxide formation) or catalyst poisoning.[1][2] For all radical protocols described below, N-protection (e.g., N-Boc, N-Cbz) is a mandatory first step to direct reactivity toward the carbon skeleton.[1]

Pathway A: Photoredox -Amino C-H Functionalization

Target: C2/C6 Functionalization of the Piperidine Ring

This pathway utilizes visible-light photocatalysis to generate a nucleophilic


-amino radical, which can be trapped by electron-deficient arenes (Minisci-type reaction) or coupled with halides.[1][2]
Mechanistic Logic[2][3]
  • Excitation: An Iridium photocatalyst (e.g.,

    
    ) is excited by blue light.
    
  • Oxidation: The excited catalyst oxidizes a quinuclidine HAT catalyst (or the substrate directly if potentials align), generating a radical cation.

  • HAT: The quinuclidine radical cation abstracts a hydrogen atom from the

    
    -position of the N-protected 4-APP.[1][2]
    
  • Functionalization: The resulting

    
    -amino radical attacks an electrophile (e.g., 1,4-dicyanobenzene).[1][2]
    

PhotoredoxMechanism Cat_GS Ir(III) Ground State Cat_Exc *Ir(III) Excited Cat_GS->Cat_Exc Blue Light (450 nm) Cat_Exc->Cat_GS SET (Oxidation) Substrate N-Boc-4-APP Radical_Cat N-Radical Cation Substrate->Radical_Cat - e⁻ Alpha_Rad α-Amino Radical Radical_Cat->Alpha_Rad - H⁺ (Deprotonation) Product C2-Arylated 4-APP Alpha_Rad->Product + Ar-CN / - H•

Figure 1: Photoredox catalytic cycle for the


-C-H activation of 4-APP derivatives.

Pathway B: Mn(III)-Mediated Ketone Functionalization

Target: Functionalization of the Acetyl Side Chain

Manganese(III) acetate, Mn(OAc)


, is a single-electron oxidant that selectively targets enolizable ketones. In 4-APP, the acetyl group is the sole target for this chemistry.

Mechanism:

  • Enolization of the acetyl group.[1][2]

  • Ligand exchange with Mn(III) to form a Mn(III)-enolate.[1][2]

  • Inner-sphere electron transfer generates an

    
    -carbonyl radical (
    
    
    
    ).[1][2]
  • This electrophilic radical can add to unactivated alkenes (e.g., 1-octene) to form

    
    -lactones or extended ketones.[1][2]
    

Experimental Protocols

Protocol 1: Mechanistic Validation via TEMPO Trapping

Objective: To prove the formation of transient radicals on the 4-APP scaffold before attempting expensive couplings.

Materials:

  • Substrate: N-Boc-4-acetyl-4-phenylpiperidine (1.0 equiv, 0.5 mmol)

  • Radical Trap: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (2.0 equiv)

  • Oxidant/Catalyst: Mn(OAc)

    
     (2.5 equiv)
    
  • Solvent: Glacial Acetic Acid (degassed)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, dissolve N-Boc-4-APP (151 mg) and TEMPO (156 mg) in degassed acetic acid (5 mL).

  • Initiation: Add Mn(OAc)

    
     (335 mg) in one portion under an Argon counter-flow.
    
  • Reaction: Heat the mixture to 60°C. The brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds (approx. 2-4 hours).

  • Workup: Quench with saturated NaHCO

    
     (careful: gas evolution) and extract with EtOAc.
    
  • Analysis: Do not purify by silica gel immediately (TEMPO adducts can be labile). Analyze the crude mixture via LC-MS looking for the mass adduct

    
    .[1][2]
    

Interpretation:

  • Observation of Mass

    
     indicates successful radical generation and trapping at the acetyl position.[1][2]
    
Protocol 2: Photoredox -Arylation (Synthesis)

Objective: C-H Arylation of N-Boc-4-APP with 1,4-Dicyanobenzene.[1][2]

ReagentEquivalentsRole
N-Boc-4-APP1.0Substrate
1,4-Dicyanobenzene1.5Radical Acceptor

0.01 (1 mol%)Photocatalyst
Quinuclidine0.05 (5 mol%)HAT Catalyst
K

HPO

2.0Base
DMSO0.1 MSolvent

Workflow:

  • Degassing: Combine all solids in a vial. Add DMSO. Sparge with

    
     for 15 minutes. (Oxygen quenches the excited Ir state).
    
  • Irradiation: Seal the vial and place it 2 cm away from a 34W Blue LED lamp. Stir vigorously.

  • Cooling: Use a fan to maintain reaction temperature

    
    .
    
  • Duration: Irradiate for 24 hours.

  • Purification: Dilute with water, extract with DCM, and purify via flash chromatography (Hexane/EtOAc gradient).

ExperimentalWorkflow Start Start: N-Boc-4-APP Step1 1. Add Catalyst (Ir) & Base 2. Sparge N2 (15 min) Start->Step1 Step2 Irradiate (Blue LED) 24 Hours, <35°C Step1->Step2 Check Check Color Change (Darkening indicates reaction) Step2->Check Workup Aq. Workup & Flash Chromatography Check->Workup End Isolated Product (NMR/MS Validation) Workup->End

Figure 2: Operational workflow for the photoredox functionalization of 4-APP.

Analytical Validation (Self-Validating Systems)[1][2]

To ensure scientific integrity, the reaction must be validated not just by yield, but by mechanistic proof.

  • NMR Spectroscopy (

    
    H): 
    
    • Starting Material: 4-APP shows a symmetric piperidine ring signal set (broad multiplets at

      
       2.0–3.0 ppm).[1][2]
      
    • Product: Introduction of asymmetry.[1][2][3] The

      
      -proton (C2) will shift downfield (
      
      
      
      4.0–5.5 ppm) depending on the aryl group added. The diastereotopic splitting of the remaining ring protons confirms the loss of symmetry.
  • EPR (Electron Paramagnetic Resonance):

    • If available, spin trapping with PBN (N-tert-butyl-alpha-phenylnitrone) followed by EPR analysis can distinguish between C-centered and N-centered radicals based on hyperfine coupling constants (

      
      ).[1][2]
      
  • Control Experiments:

    • Light/No Catalyst: Run the reaction with light but no Ir catalyst. No product should form (rules out direct photolysis).[1][2]

    • Catalyst/No Light: Run in the dark. No product should form (confirms photochemical pathway).[1][2]

References

  • Photoredox C-H Functionalization Mechanism

    • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis.[4][5][6] Nature Reviews Chemistry, 1(7), 0052. Link

  • Piperidine Functionalization

    • Walker, M. M., Koronkiewicz, B., Chen, S., Houk, K. N., Mayer, J. M., & Ellman, J. A. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Amino C–H Arylation and Epimerization.[1][2] Journal of the American Chemical Society, 142(18), 8194–8202. Link
      
  • Mn(III)

    • Snider, B. B. (2009). Manganese(III) Acetate.[1][2][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • Radical Trapping Protocols

    • Vogel, A., & Starkov, P. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(35), 16080–16089. Link

  • Substrate Properties

    • PubChem.[1][2][10] (n.d.). This compound hydrochloride (CID 2723767).[1][2][10] National Library of Medicine.[1][2] Link

Sources

Introduction: The Therapeutic Potential and Computational Challenge of 4-Acetyl-4-phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Molecular Docking Studies of 4-Acetyl-4-phenylpiperidine Derivatives

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on this compound derivatives. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to computational drug design.

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, most famously represented by pethidine (meperidine), a synthetic opioid analgesic.[1][2] Derivatives, such as the this compound class, are of significant interest for their potential to modulate opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for pain management.[3][4][5] These compounds serve as flexible fragments that can mimic the key pharmacophoric features of more complex opioids like morphine.[6]

The primary goal of studying these derivatives is to elucidate their structure-activity relationships (SAR), aiming to design novel analgesics with improved efficacy and reduced side effects.[2][7] Molecular docking, a key method in computer-aided drug design (CADD)[8][9], is an indispensable tool in this endeavor. It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the molecular interactions that govern biological activity.[10] This guide details a rigorous workflow for applying this technique to the this compound class.

Pillar 1: The Foundation - Target Selection and Receptor Preparation

The success of any docking study is fundamentally dependent on the quality of the target protein structure. The choice of receptor and its meticulous preparation are non-negotiable first steps.

Target Identification

For this compound derivatives, the primary biological target is often the mu-opioid receptor (MOR) , a G-protein coupled receptor. The selection of a specific crystal structure from the Protein Data Bank (PDB) is a critical decision. For example, the PDB entry 4DKL (Human mu-opioid receptor bound to an irreversible antagonist) is a common starting point. The choice should be justified by its relevance to the research question (e.g., human vs. murine receptor, agonist vs. antagonist-bound conformation).

Experimental Protocol: Receptor Preparation

The raw PDB file is not suitable for docking. It contains experimental artifacts and lacks information required by docking algorithms. The goal of preparation is to create a computationally "clean" and realistic model of the receptor's binding site.

Causality: Why is this necessary? Water molecules can interfere with ligand binding unless they are known to be structurally conserved and play a role in mediating interactions; removing them simplifies the system.[11] Missing atoms (hydrogens, side chains) must be added to ensure correct ionization states and hydrogen bonding networks, which are critical for calculating accurate binding energies.[12][13]

Step-by-Step Methodology:

  • Obtain Receptor Structure: Download the desired PDB file (e.g., 4DKL) from the .

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[14]

    • Remove all water molecules.

    • Delete any co-crystallized ligands, co-factors, or ions not essential to the binding interaction.

    • Isolate the specific protein chain of interest if the biological unit is multimeric.[14]

  • Add Hydrogens: Use a dedicated tool, such as the 'AddH' function in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro, to add hydrogen atoms.[13][15] It is crucial to specify the pH to ensure correct protonation states for acidic and basic residues like Asp, Glu, Lys, and His. For physiological studies, a pH of 7.4 is standard.[13]

  • Assign Partial Charges: Docking scoring functions rely on atomic partial charges to calculate electrostatic interactions. Tools like AutoDock Tools (ADT) use the Gasteiger charge calculation method.[16]

  • File Format Conversion: Save the prepared receptor structure in the PDBQT format required by AutoDock Vina.[17] This format includes atomic coordinates, partial charges, and atom type information.

G cluster_prep Receptor Preparation Workflow PDB 1. Download PDB File (e.g., 4DKL) Clean 2. Initial Cleaning (Remove Water, Ligands) PDB->Clean AddH 3. Add Hydrogens (Define pH 7.4) Clean->AddH Charges 4. Assign Partial Charges (e.g., Gasteiger) AddH->Charges PDBQT_R 5. Save as Receptor.pdbqt Charges->PDBQT_R G cluster_validation Docking Validation Workflow (Re-docking) PDB_Complex 1. Select PDB Complex (Receptor + Co-crystallized Ligand) Separate 2. Separate Receptor & Ligand PDB_Complex->Separate Prep_R 3a. Prepare Receptor Separate->Prep_R Prep_L 3b. Prepare Ligand Separate->Prep_L Dock 4. Dock Ligand into Receptor (Using Defined Protocol) Prep_R->Dock Prep_L->Dock Superimpose 5. Superimpose Docked Pose on Crystal Pose Dock->Superimpose RMSD 6. Calculate RMSD Superimpose->RMSD Validate Success! RMSD < 2.0 Å RMSD->Validate is Fail Failure! RMSD > 2.0 Å (Refine Protocol) RMSD->Fail is not

Sources

The Piperidine Scaffold: A Versatile Architectural Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a molecular scaffold. This guide provides a comprehensive technical overview of the applications of piperidine derivatives across diverse therapeutic areas, with a focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical synthesis of these vital compounds. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel therapeutics.

Part 1: The Therapeutic Landscape of Piperidine Derivatives

The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for a multitude of interactions with biological targets. This has led to the development of piperidine-containing drugs for a wide array of diseases, from neurodegenerative disorders to cancer and infectious diseases.

Neurodegenerative Disorders: A Beacon of Hope

Piperidine derivatives have emerged as crucial therapeutic agents in the management of neurodegenerative diseases, primarily by modulating neurotransmitter systems and targeting pathological protein aggregation.

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] Piperidine derivatives offer therapeutic intervention through several key mechanisms:

  • Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of AD posits that a decline in acetylcholine (ACh) levels contributes significantly to cognitive deficits.[2] Piperidine-based AChE inhibitors, such as the widely prescribed drug Donepezil , prevent the breakdown of ACh, thereby enhancing cholinergic neurotransmission.[2][3] The N-benzylpiperidine moiety of donepezil is a key pharmacophore responsible for its potent and selective inhibition of AChE.[3] The piperidine nitrogen, being basic, plays a crucial role in binding to the anionic subsite of the AChE active site.[4]

    • Mechanism of Action: AChE Inhibition

      AChE_Inhibition cluster_0 Normal Cholinergic Transmission cluster_1 Therapeutic Intervention ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperidine_Inhibitor Piperidine-based AChE Inhibitor (e.g., Donepezil) Piperidine_Inhibitor->AChE Inhibition

      Figure 1: Mechanism of Acetylcholinesterase Inhibition.

  • Inhibition of Amyloid-β Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central pathological event in AD.[5] Certain piperidine derivatives have been designed to interfere with this process.[6] For instance, benzofuran piperidine derivatives have been shown to be potent inhibitors of Aβ aggregation, in addition to their AChE inhibitory activity, making them promising multi-target agents for AD.[6]

  • O-GlcNAcase (OGA) Inhibition: O-GlcNAcylation is a post-translational modification that is inversely related to protein phosphorylation. In AD, hyperphosphorylation of the tau protein is a key feature of neurofibrillary tangles. Inhibition of OGA, the enzyme that removes O-GlcNAc modifications, leads to an increase in O-GlcNAcylation and a subsequent decrease in tau phosphorylation.[7] Novel 4-(arylethynyl)piperidine derivatives have been identified as potent and selective OGA inhibitors, representing a promising therapeutic strategy for AD.[7]

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Piperidine derivatives are employed to restore dopaminergic function through:

  • Monoamine Oxidase (MAO) Inhibition: MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[1] Selective MAO-B inhibitors increase the synaptic availability of dopamine. The piperidine moiety is a crucial structural feature for MAO-B inhibition, with substitutions on the piperidine ring influencing potency and selectivity.[8][9] For example, para-substituted 4-phenylpiperidines have been extensively studied as MAO inhibitors.[9]

  • Dopamine D4 Receptor Antagonism: The dopamine D4 receptor (D4R) is implicated in the modulation of motor control.[10] Selective D4R antagonists based on a benzyloxypiperidine scaffold are being investigated for their potential to alleviate L-DOPA-induced dyskinesias, a common side effect of long-term dopamine replacement therapy in PD.[10]

    • Signaling Pathway: Dopamine D4 Receptor Antagonism

      D4R_Antagonism Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., Motor Control Modulation) cAMP->Downstream Piperidine_Antagonist Piperidine-based D4R Antagonist Piperidine_Antagonist->D4R Blocks Binding

      Figure 2: Dopamine D4 Receptor Antagonism by Piperidine Derivatives.

Oncology: A Multifaceted Arsenal Against Cancer

The piperidine scaffold is a privileged structure in the design of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat tumor growth and progression.

Many piperidine derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Piperidine-morpholine compounds have been shown to target and inhibit key components of this pathway.[2]

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively activated in many cancers and plays a crucial role in tumor cell survival and proliferation. Piperine, a naturally occurring piperidine alkaloid, and its derivatives have been shown to downregulate the STAT3 pathway.[6]

Inducing programmed cell death, or apoptosis, in cancer cells is a key therapeutic strategy. Piperidine derivatives can trigger apoptosis through various mechanisms:

  • Caspase-Dependent Pathway: Piperine and other piperidine derivatives can induce apoptosis by activating the caspase cascade.[6] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6]

  • Mitochondrial Dysfunction: Some piperidine derivatives can induce apoptosis by causing mitochondrial dysfunction and the release of pro-apoptotic factors.[5]

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor growth and progression.

  • VEGFR-2 and c-Met Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis and metastasis. Novel piperidinyl-based benzoxazole derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, showing promise in targeted cancer therapy.[11]

  • Inhibition of Cell Migration: Piperine has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6]

Table 1: Representative Anticancer Piperidine Derivatives and Their Mechanisms

Compound ClassExampleCancer TargetMechanism of ActionReference
Piperidine AlkaloidPiperineBreast, Prostate, Lung, ColonSTAT3, NF-κB, PI3K/Akt pathway inhibition; Apoptosis induction; Anti-metastasis[6]
Piperidinyl BenzoxazolesCompound 11bBreast CancerDual VEGFR-2/c-Met kinase inhibitor[11]
Piperidine-Morpholine HybridsVariousMultiple Cancer TypesPI3K/Akt/mTOR pathway inhibition[2]
Isatin-Piperidine ConjugatesRAJITriple-Negative Breast CancerCytotoxicity, Apoptosis Induction[5]

Part 2: Synthesis and Experimental Protocols

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring.

General Synthetic Strategies

Common strategies for synthesizing the piperidine core include:

  • Reduction of Pyridines: The catalytic hydrogenation of substituted pyridines is a widely used and efficient method for the synthesis of piperidines.[12]

  • Intramolecular Cyclization: Various intramolecular cyclization reactions, such as reductive amination of δ-amino ketones or aldehydes, can be employed to construct the piperidine ring.

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine derivatives from simple starting materials in a single step.

Experimental Protocol: Synthesis of Donepezil

The synthesis of Donepezil, a cornerstone in Alzheimer's therapy, provides a practical example of the construction of a bioactive piperidine derivative. The key step involves an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde, followed by reduction of the resulting enone.

Step 1: Aldol Condensation

  • To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and N-benzyl-4-piperidinecarboxaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate enone.

Step 2: Reduction of the Enone

  • Dissolve the enone intermediate (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield Donepezil.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Part 3: Future Directions and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Multi-target Ligands: Designing piperidine derivatives that can simultaneously modulate multiple targets involved in a disease pathway, such as the dual AChE and Aβ aggregation inhibitors for Alzheimer's disease.

  • Novel Scaffolds and Substitutions: Exploring new and diverse substitutions on the piperidine ring to enhance potency, selectivity, and pharmacokinetic properties.

  • Targeted Drug Delivery: Incorporating piperidine-based drugs into targeted delivery systems to improve their efficacy and reduce off-target side effects.

References

  • Rather, R. A., & Bhagat, M. (2018). Cancer, a serious threat to humanity: A comprehensive review on the role of piperine as a multitargeted agent. Phytomedicine, 48, 115-127.
  • BenchChem. (2025). The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. BenchChem Technical Guides.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Marzouk, M. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(1), 123.
  • Krasavin, M. (2023).
  • Jiang, Z., Zhang, Y., Chen, X., & Chen, D. (2021). Correction to: Inactivation of the Wnt/β-catenin signaling pathway underlies inhibitory role of microRNA-129-5p in epithelial–mesenchymal transition and angiogenesis of prostate cancer by targeting ZIC2.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A convenient and efficient one-pot reductive amination of aldehydes and ketones with ammonia. The Journal of Organic Chemistry, 66(15), 5264-5265.
  • Huang, W., Chen, Z., & Wang, Q. (2023). Piperine: A review of its biological effects. Phytotherapy Research, 37(1), 1-23.
  • Yadav, V. R., & Suresh, S. (2025). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
  • Pettersson, F., Gustafsson, M., & Nordvall, G. (2023).
  • Bartels, B., Jakob-Roetne, R., Linberg, A., Neidhart, W., Ratni, H., Reutlinger, M., ... & Vastakaite, G. (2018). Bridged piperidine derivatives useful as γ-secretase inhibitors for the treatment of Alzheimer's disease. U.S.
  • Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu Priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483.
  • Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.
  • KEGG PATHWAY Database. (2025). Retrieved from [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4829.
  • Yadav, V. R., & Suresh, S. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
  • Hopkins, C. R., Jones, C. K., & Lindsley, C. W. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128666.
  • Li, Q., He, S., Chen, Y., Feng, F., Qu, W., & Sun, H. (2018). Donepezil-based multi-functional cholinesterase inhibitors for treatment of Alzheimer′s disease. European Journal of Medicinal Chemistry, 158, 463-477.
  • Gomes, C. R. B., & Fraga, C. A. M. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(13), 4184-4190.
  • Dubey, S. K., Rawat, P., & Costanzo, M. J. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 1069899.
  • Hopkins, C. R., & Lindsley, C. W. (2023).
  • Fraga, C. A. M. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190.
  • Costanzo, M. J., Capper-Spudich, L. A., & Maryanoff, B. E. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(4), 384-389.

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Methodological & Application

Application Note: Analytical Strategies for the Quantification of 4-Acetyl-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the quantification of 4-Acetyl-4-phenylpiperidine (4-Ac-4-PP).

Important Nomenclature Clarification: Before proceeding, it is critical to distinguish This compound (the analyte of interest, a ketone) from 4-Anilinopiperidine (often abbreviated as 4-AP, a primary amine and Schedule I fentanyl precursor). Confusing these two distinct chemical entities is a common source of analytical error in forensic and toxicological workflows. This guide focuses exclusively on the quantification of This compound (CAS: 34798-80-6), a key scaffold in the synthesis of ketobemidone and related opioid analgesics.

Introduction & Scientific Context

This compound (4-Ac-4-PP) is a pharmacologically significant intermediate used in the synthesis of Ketobemidone (a Schedule I opioid) and related 4-phenylpiperidine analgesics. It also serves as a primary metabolite (N-desmethyl ketobemidone) in biological systems.

From an analytical perspective, 4-Ac-4-PP presents specific challenges:

  • Basicity: As a secondary aliphatic amine, it exhibits high pKa (~10-11), leading to peak tailing on standard silica-based columns if not properly buffered or derivatized.

  • Isobaric Interferences: It shares a molecular weight (MW 203.28) with several other piperidine derivatives, necessitating high-resolution separation or specific fragmentation transitions.

  • Matrix Effects: In biological matrices (urine/plasma), phospholipids can suppress ionization in LC-MS/MS, requiring robust sample cleanup.

This guide details two complementary protocols: LC-MS/MS for high-throughput bioanalysis and GC-MS for forensic impurity profiling.

Chemical Identity & Properties

PropertyDataRelevance to Protocol
IUPAC Name 1-(4-phenylpiperidin-4-yl)ethanoneTarget Analyte
CAS Number 34798-80-6 (Free base)Reference Standard Sourcing
Molecular Formula C₁₃H₁₇NOMass Spec Precursor Selection
Molecular Weight 203.28 g/mol [M+H]⁺ = 204.29
Functional Groups Secondary Amine, KetoneAmine requires buffering/derivatization
pKa ~10.5 (Estimated for piperidine N)Requires High pH extraction or MCX SPE

Sample Preparation Protocols

Rationale: The "Clean Extract" Principle

Direct injection of biological fluids is discouraged due to the secondary amine's tendency to adsorb to active sites in the injection liner (GC) or ion source (LC). We utilize Mixed-Mode Cation Exchange (MCX) for SPE, exploiting the basic nitrogen to wash away neutrals and acids.

Protocol A: Solid Phase Extraction (SPE) - Recommended

Best for: Plasma, Urine, and Complex Reaction Mixtures

  • Conditioning:

    • Add 1 mL Methanol to MCX cartridge (60 mg/3 mL).

    • Add 1 mL Water.

  • Sample Loading:

    • Mix 200 µL sample with 200 µL 4% H₃PO₄ (acidifies sample to ionize the amine, ensuring retention).

    • Load onto cartridge at 1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1 mL 0.1 N HCl (Removes proteins/zwitterions).

    • Wash 2: 1 mL Methanol (Removes neutral organics/fats). The charged analyte remains bound.

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A (LC) or Ethyl Acetate (GC).

Protocol B: Liquid-Liquid Extraction (LLE) - Alternative

Best for: High-concentration synthetic samples

  • Alkalize sample (pH > 12) using 1 M NaOH.

  • Extract with Chlorobutane or Ethyl Acetate (1:4 sample:solvent ratio).

  • Vortex for 5 mins, centrifuge at 4000 rpm.

  • Collect organic layer.[1]

Method 1: LC-MS/MS Quantification (Bioanalytical Gold Standard)

Mechanism: Electrospray Ionization (ESI) in Positive mode. The secondary amine protonates readily ([M+H]⁺), providing high sensitivity.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[2]

  • Column: C18 with embedded polar group (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

    • Why? Biphenyl phases offer enhanced selectivity for the phenyl ring via pi-pi interactions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Note: Ammonium formate buffers the pH to prevent peak tailing of the amine.

  • Gradient: 5% B to 95% B over 6 minutes.

Mass Spectrometry Parameters (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
4-Ac-4-PP 204.1 161.1 20Quantifier (Loss of Acetyl -43)
4-Ac-4-PP 204.1133.135Qualifier (Ring fragmentation)
4-Ac-4-PP-d5 209.1166.120Internal Standard

Self-Validating Check: The ratio of the Quantifier (161) to Qualifier (133) ion areas must remain within ±20% of the reference standard. If this ratio deviates, suspect co-eluting matrix interference.

Method 2: GC-MS Analysis (Forensic & Impurity Profiling)

Mechanism: Electron Impact (EI).[4][5][6] Native 4-Ac-4-PP can be analyzed, but derivatization is strongly recommended to improve peak shape and sensitivity by masking the polar N-H group.

Derivatization Protocol (Acylation)
  • Take dry extract from Sample Prep.

  • Add 50 µL TFAA (Trifluoroacetic anhydride) and 50 µL Ethyl Acetate.

  • Incubate at 60°C for 20 minutes.

  • Evaporate excess reagent; reconstitute in Ethyl Acetate.

    • Result: Formation of N-trifluoroacetyl-4-acetyl-4-phenylpiperidine. This lowers the boiling point polarity and sharpens the peak.

GC Parameters[5][6][7][8][9][10]
  • Column: DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (1 min purge).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

MS Detection (SIM Mode)
  • Native 4-Ac-4-PP: Target m/z 203 (M+), 43 (Acetyl), 82 (Piperidine fragment).

  • Derivatized (TFA-4-Ac-4-PP): Target m/z 299 (Molecular Ion), 256 (Loss of Acetyl), 69 (CF3).

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing 4-Ac-4-PP, ensuring the correct method is chosen based on the sample matrix.

G Start Start: Sample Selection Matrix Identify Matrix Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Synth Synthetic Material (Powder/Liquid) Matrix->Synth Prep_SPE SPE (MCX Cartridge) Remove Phospholipids Bio->Prep_SPE Prep_LLE Dilute & Shoot or Basic LLE Synth->Prep_LLE LCMS LC-MS/MS (ESI+) Column: Biphenyl/C18 Target: m/z 204 -> 161 Prep_SPE->LCMS High Sensitivity Prep_LLE->LCMS Trace Impurity GCMS GC-MS (EI) Derivatization: TFAA Target: m/z 299 (TFA-derivative) Prep_LLE->GCMS Structural ID Data Data Analysis Quant/Qual Ratio Check LCMS->Data GCMS->Data

Caption: Workflow logic for selecting extraction and detection methods based on sample matrix complexity.

Validation Parameters & Quality Control

To ensure Trustworthiness and Integrity , the following validation criteria must be met (based on FDA/EMA Bioanalytical Guidelines):

ParameterAcceptance CriteriaExperimental Note
Linearity (R²) > 0.995Range: 1 ng/mL to 1000 ng/mL. Weighting 1/x² recommended.
Accuracy 85-115%Run QC samples at Low, Mid, and High concentrations.
Precision (CV) < 15%Intra-day and Inter-day repeatability.
Recovery > 70% (Consistent)Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect 85-115%Assess ion suppression by infusing analyte post-column while injecting blank matrix.

Troubleshooting Tip: If you observe low recovery in SPE, ensure the sample pH is acidic (< 3) during loading (to charge the amine) and highly basic (> 10) during elution (to neutralize it).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101521, this compound.[7] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Contextual reference for piperidine precursor analysis). Retrieved from [Link]

  • Drug Enforcement Administration (DEA). Control of Precursors Used in the Illicit Manufacture of Fentanyl.[8][9][10] (Regulatory context for 4-phenylpiperidine derivatives).[11][12] Retrieved from [Link][6][8]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Piperidine Derivatives. (For EI Mass Spec comparison). Retrieved from [Link]

Sources

Application Note: Chromatographic Purification of 4-Acetyl-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the purification of 4-Acetyl-4-phenylpiperidine (4-APP) , a critical pharmacophore in the synthesis of analgesic opioids (e.g., loperamide, haloperidol analogs) and a structural probe in neuropharmacology.

The purification of 4-APP presents a classic chromatographic challenge: it is a secondary amine with a basic pKa (~9.5–10.0) and a polar ketone moiety.[1][2][3][4][5] Standard silica chromatography often results in severe peak tailing and irreversible adsorption due to silanol interactions. This protocol overcomes these limitations using a Dual-Mode Purification Strategy :

  • Preparative Flash Chromatography utilizing an amine-modified mobile phase.

  • Analytical HPLC for precise fraction quality control (QC).

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to successful separation. 4-APP possesses a "hard" basic center (the piperidine nitrogen) and a "soft" polar group (the acetyl ketone).

PropertyValueImplication for Chromatography
Structure 1-(4-phenylpiperidin-4-yl)ethanoneSecondary amine implies strong interaction with acidic silanols.
Molecular Weight 203.28 g/mol Suitable for standard pore size (60 Å) silica or C18.
pKa (Calc) ~9.8 (Piperidine N)Critical: Must maintain pH > 10 (Normal Phase) or pH < 3 (Reverse Phase) to control ionization state.
LogP ~1.5Moderately lipophilic; retains well on C18 but elutes early in Normal Phase.
Key Impurities 4-Phenylpiperidine (Precursor)4-Hydroxy-4-phenylpiperidine4-APP is more polar than 4-Phenylpiperidine due to the carbonyl group.

Method Development Strategy

The "Amine Tailing" Problem

On unmodified silica gel, the protonated ammonium form of 4-APP interacts via hydrogen bonding with deprotonated silanols (


). This causes:
  • Broad, tailing peaks.

  • Poor resolution from impurities.

  • Low mass recovery.

The Solution: Competitive Inhibition

We employ Triethylamine (TEA) or Ammonium Hydroxide (


)  in the mobile phase. These bases compete for silanol sites and deprotonate the 4-APP, keeping it in its free-base form, which migrates efficiently.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (4-APP + Impurities) TLC TLC Screening (DCM:MeOH:NH4OH) Crude->TLC Method Dev Flash Prep Flash Chromatography (Silica + 1% TEA) TLC->Flash Scale Up Fractions Fraction Collection (UV 254 nm) Flash->Fractions HPLC_QC Analytical HPLC QC (Purity Check) Fractions->HPLC_QC Aliquot Analysis HPLC_QC->Flash Fail (Re-column) Pool Pool & Concentrate HPLC_QC->Pool Pass (>95%) Salt Optional: HCl Salt Formation (Stability) Pool->Salt Final Pure 4-APP (>98%) Salt->Final

Figure 1: Purification workflow for this compound ensuring removal of precursors and high recovery.

Detailed Experimental Protocols

Protocol A: Analytical HPLC (Quality Control)

Use this method to assess the purity of the crude material and collected fractions.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate amine, improving shape on C18).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–10 min: 5% -> 60% B

    • 10–12 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine backbone) and 254 nm (Phenyl ring).

  • Expected Retention: 4-APP will elute before the more lipophilic 4-phenylpiperidine precursor if present, but after highly polar degradation products.

Protocol B: Preparative Flash Chromatography (Purification)

This is the primary isolation step.

1. Stationary Phase:

  • Spherical Silica Gel (40–63 µm).

  • Alternative: Amine-functionalized silica (NH2-silica) eliminates the need for mobile phase modifiers but is more expensive.

2. Mobile Phase Preparation:

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
    .
    
    • Note: Premix the base into the Methanol.[6] Do not add base to DCM directly as miscibility issues can occur with aqueous ammonia.

3. Sample Loading:

  • Dissolve crude 4-APP in a minimum volume of DCM.

  • If the crude is oily/sticky, use dry loading : Mix crude with silica (ratio 1:2), evaporate solvent, and load the dry powder into a solid loader cartridge. This prevents band broadening.

4. Gradient Elution:

  • 0–5 min: 100% DCM (Elutes non-polar impurities).

  • 5–20 min: 0% -> 10% Solvent B (Linear gradient).

    • Target Elution: 4-APP typically elutes between 5–8% MeOH/DCM.

  • 20–25 min: Flush with 20% Solvent B to remove highly polar byproducts.

5. Post-Run Processing:

  • Pool fractions containing the single spot (Rf ~0.3–0.4 in 9:1 DCM:MeOH).

  • Crucial Step: Evaporate solvents.[2][6] To remove residual TEA (modifier), redissolve the oil in DCM and wash twice with saturated

    
     or brine, then dry over 
    
    
    
    and re-concentrate.
Protocol C: Recrystallization (Polishing)

If HPLC purity is <98% after Flash, use this step.

  • Dissolve the free base in boiling Isopropyl Alcohol (IPA) or Ethyl Acetate.

  • Add HCl in Dioxane (1.1 eq) dropwise to precipitate the 4-APP Hydrochloride salt .

  • Cool slowly to 4°C.

  • Filter the white crystalline solid.[2] This effectively removes any remaining organic impurities.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing (Flash) Silanol interaction.Increase TEA/NH4OH concentration to 2%. Switch to NH2-functionalized silica.
Double Peaks (HPLC) pH mismatch.Ensure Mobile Phase pH is buffered. At neutral pH, the amine exists as a mix of free base and salt, causing split peaks. Use 0.1% Formic Acid (pH ~2.7).
Low Recovery Irreversible adsorption.The compound is stuck on the silica. Flush column with DCM:MeOH:NH4OH (80:18:2) to strip the column.
Co-elution with Precursor Similar polarity.4-Phenylpiperidine lacks the acetyl group. Use a shallower gradient (0-5% MeOH over 20 mins) to maximize selectivity based on the ketone polarity.

Safety & Compliance (E-E-A-T)

  • Chemical Safety: 4-APP is a skin and eye irritant.[7] As a secondary amine, it can react with atmospheric

    
     to form carbamates; store under inert gas (Argon/Nitrogen).
    
  • Regulatory Warning: 4-APP is a structural precursor to controlled substances (e.g., prodine analogs). While often not scheduled itself, it is a "watched chemical" in many jurisdictions. Ensure accurate inventory logging.

  • Neurotoxicity Risk: While 4-APP is distinct from MPTP (a neurotoxin), phenylpiperidine derivatives should always be handled with extreme caution in a fume hood to avoid inhalation of dusts, as metabolic activation pathways for analogs can be unpredictable [1].

References

  • PubChem. (2025).[1][5][7] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 4-Phenylpiperidine on Newcrom R1 HPLC column. Available at: [Link]

Sources

Synthesis of Neurotransmitter Transport Inhibitors from 4-Acetyl-4-phenylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of compounds targeting the central nervous system (CNS). Its rigid structure allows for precise orientation of functional groups, making it an ideal framework for designing ligands that interact with specific biological targets. Molecules built upon this scaffold have shown significant activity as inhibitors of monoamine transporters, which are responsible for the reuptake of key neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[1][2] By blocking these transporters, the concentration and duration of action of these neurotransmitters are increased, a mechanism central to the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3]

4-Acetyl-4-phenylpiperidine serves as a versatile starting material for the synthesis of a diverse library of such inhibitors.[4] Its chemical structure features three key points for diversification: the piperidine nitrogen, the acetyl group at the C4-position, and the phenyl ring. Strategic modifications at these positions can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[5] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound to create novel neurotransmitter transport inhibitors.

Core Synthetic Strategies: Building Diversity from a Common Precursor

The synthetic utility of this compound lies in its amenability to a variety of chemical transformations. The primary strategies for generating a library of potential neurotransmitter transport inhibitors revolve around three key modifications:

  • N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic site readily alkylated with a wide range of alkyl halides or subjected to reductive amination with aldehydes and ketones. This position is crucial for modulating the overall physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn affect its ability to cross the blood-brain barrier and its affinity for the target transporter.[6][7]

  • Modification of the C4-Acetyl Group: The ketone functionality of the acetyl group offers a rich platform for chemical elaboration. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or serve as a point for carbon-carbon bond formation through reactions like the Grignard or Wittig reactions. These modifications directly influence the steric and electronic interactions with the binding pocket of the transporter protein.[8][9][10]

  • Functionalization of the Phenyl Ring: While direct modification of the phenyl ring on the starting material can be challenging, derivatives of this compound with pre-functionalized phenyl rings can be employed. Alternatively, late-stage functionalization techniques can be used to introduce substituents that can enhance binding affinity and selectivity.[11]

The convergence of these strategies allows for the systematic exploration of the chemical space around the 4-phenylpiperidine core, facilitating the development of structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.[12][13]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key transformations in the synthesis of neurotransmitter transport inhibitors from this compound.

Protocol 1: N-Alkylation of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[14] It proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[15] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[16]

Objective: To synthesize N-benzyl-4-acetyl-4-phenylpiperidine.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Amount Moles (mmol)
This compound 203.28 1.0 g 4.92
Benzaldehyde 106.12 0.52 g (0.5 mL) 4.92
Sodium triacetoxyborohydride (STAB) 211.94 1.25 g 5.90
Dichloromethane (DCM) 84.93 20 mL -

| Acetic Acid | 60.05 | 0.28 mL | 4.92 |

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.92 mmol) and dichloromethane (20 mL). Stir the mixture until the solid is completely dissolved.

  • Add benzaldehyde (0.5 mL, 4.92 mmol) and acetic acid (0.28 mL, 4.92 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst to promote the formation of the iminium ion.

  • In a separate vial, weigh sodium triacetoxyborohydride (1.25 g, 5.90 mmol) and add it portion-wise to the reaction mixture over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-4-acetyl-4-phenylpiperidine.

Expected Outcome: A white to off-white solid. The yield will vary but is typically in the range of 70-90%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Modification of the C4-Acetyl Group via Grignard Reaction

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[10] Reacting the ketone of an N-protected this compound derivative with a Grignard reagent, such as phenylmagnesium bromide, will yield a tertiary alcohol.[9] This transformation introduces both a new stereocenter and a bulky phenyl group, which can significantly alter the pharmacological profile of the molecule.

Objective: To synthesize 1-benzyl-4-(1-hydroxy-1-phenylethyl)-4-phenylpiperidine.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Amount Moles (mmol)
N-benzyl-4-acetyl-4-phenylpiperidine 293.41 1.0 g 3.41
Phenylmagnesium bromide (3.0 M in diethyl ether) - 1.7 mL 5.11
Anhydrous Diethyl Ether 74.12 20 mL -

| Saturated Aqueous Ammonium Chloride | - | 20 mL | - |

Procedure:

  • Strict anhydrous conditions are essential for the success of this reaction. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzyl-4-acetyl-4-phenylpiperidine (1.0 g, 3.41 mmol) and anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.7 mL of a 3.0 M solution in diethyl ether, 5.11 mmol) to the stirred solution via the dropping funnel over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.

Expected Outcome: A white solid. Yields are typically in the range of 60-80%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone signal in the ¹³C NMR and the appearance of a hydroxyl proton in the ¹H NMR are indicative of a successful reaction.

Visualization of Synthetic Workflows

synthetic_workflow start This compound n_alkylation N-Alkylation (e.g., Reductive Amination) start->n_alkylation c4_modification C4-Acetyl Modification (e.g., Grignard Reaction) start->c4_modification Requires N-protection n_alkylated_intermediate N-Alkyl-4-acetyl- 4-phenylpiperidine n_alkylation->n_alkylated_intermediate c4_modified_intermediate N-Protected-4-(hydroxyalkyl)- 4-phenylpiperidine c4_modification->c4_modified_intermediate final_product_1 Transporter Inhibitor (Class 1) c4_modification->final_product_1 n_alkylated_intermediate->c4_modification deprotection Deprotection (if needed) c4_modified_intermediate->deprotection final_product_2 Transporter Inhibitor (Class 2) deprotection->final_product_2

Caption: General synthetic pathways from this compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective neurotransmitter transport inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

  • N-Substituent: The nature of the group attached to the piperidine nitrogen significantly impacts potency and selectivity. For instance, in a series of dopamine transporter inhibitors, the presence of a diphenylmethoxyethyl group at the N1 position was found to be crucial for high affinity.[1] The length and composition of the N-alkyl chain can also influence interactions with the transporter.[5]

  • C4-Substituent: Modifications at the C4 position directly probe the ligand binding pocket. The size, shape, and polarity of the substituent at this position can differentiate between the binding sites of DAT, SERT, and NET. For example, the conversion of the acetyl group to a larger, more lipophilic group can enhance affinity for certain transporters.

  • Phenyl Ring Substitution: The substitution pattern on the C4-phenyl ring can also play a critical role. Electron-donating or withdrawing groups, as well as their position on the ring (ortho, meta, or para), can alter the electronic properties of the molecule and lead to more specific interactions with amino acid residues in the transporter's binding site.

A systematic approach, where each of these positions is varied independently and then in combination, is essential for mapping the SAR and optimizing the desired pharmacological profile.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of neurotransmitter transport inhibitors. The synthetic strategies outlined in this guide, including N-alkylation and modifications of the C4-acetyl group, provide a robust framework for generating diverse chemical libraries. By combining these synthetic protocols with a systematic exploration of structure-activity relationships, researchers can design and develop novel compounds with improved potency, selectivity, and therapeutic potential for the treatment of various CNS disorders.

References

  • Torres, G.E., Gainetdinov, R.R. & Caron, M.G. Plasma membrane monoamine transporters: structure, regulation and function. Nat. Rev. Neurosci. 4, 13-25. [Link]

  • Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. ResearchGate. [Link]

  • Synthesis of Pethidine aka Meperidine. Chemistry Steps. [Link]

  • Dutta, A. K., et al. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. PubMed. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Carroll, F. I., et al. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3-[4-methylphenyl and 4-chlorophenyl]-2-[5-(substituted phenyl)thiazol-2-yl]tropanes. RTI International. [Link]

  • Froimowitz, M., & Kollman, P. A. Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Yu, Q., et al. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Wang, X. H., et al. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. [Link]

  • ZnO nanorods catalyzed N-alkylation of piperidin-4-one, 4(3H)-pyrimidone, and ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

  • Crooks, P. A., et al. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link]

  • Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Dutta, A. K., et al. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. [Link]

  • Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Fixing the Leak: An Opioid Treatment for Dopamine Disorders?. Florida Atlantic University. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Pethidine: Synthesis and Metabolism. Scribd. [Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI. [Link]

  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing). [Link]

  • Portoghese, P. S., et al. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]

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  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Ho, G. D., et al. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

  • 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]

  • Sugimoto, H., et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

Sources

Application Note: High-Throughput LC-MS/MS Profiling of 4-Acetyl-4-phenylpiperidine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Acetyl-4-phenylpiperidine is a key chemical entity featuring a 4-phenylpiperidine scaffold. This structural motif is the backbone for a variety of physiologically active molecules, including synthetic opioids and other central nervous system (CNS) agents.[1][2] As a versatile intermediate in pharmaceutical development and a potential metabolite of new chemical entities, the ability to accurately and reliably quantify this compound in complex biological matrices such as plasma and urine is paramount.[3] This is essential for preclinical and clinical research, enabling robust pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this application, offering unparalleled sensitivity, selectivity, and speed. This application note presents a comprehensive, field-tested guide for the development and validation of a high-throughput LC-MS/MS method for this compound. We will delve into the causality behind critical experimental choices, from sample preparation strategies to mass spectrometry optimization, providing researchers, scientists, and drug development professionals with a self-validating protocol grounded in established bioanalytical principles.

Analyte Properties and Chemistry

Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. Its structure dictates its behavior during extraction, chromatographic separation, and ionization.

  • Structure: The molecule contains a basic piperidine nitrogen, which is readily protonated, and a moderately lipophilic phenyl group. This dual character makes it amenable to reversed-phase chromatography and positive mode electrospray ionization (ESI).

  • Ionization: The tertiary amine on the piperidine ring is the most likely site of protonation, forming a stable [M+H]⁺ ion in the acidic mobile phase, which is ideal for sensitive MS detection.[4]

PropertyValueSource
IUPAC Name 1-(4-phenylpiperidin-4-yl)ethanone[5]
Molecular Formula C₁₃H₁₇NO[6]
Molecular Weight 203.28 g/mol [5][6]
CAS Number 34798-80-6[5][6]
Appearance White to light yellow crystalline powder[3]
pKa (Predicted) ~9.0 (Piperidine Nitrogen)N/A (Based on similar structures)

Principle of the Method & Overall Workflow

The methodology is based on the principle of stable isotope dilution tandem mass spectrometry. A known concentration of a stable isotope-labeled (SIL) internal standard (IS), which is chemically identical to the analyte but mass-differentiated, is added to all samples at the beginning of the workflow.[7][8] This allows for the correction of any analyte loss during sample preparation and variations in instrument response.

The workflow involves three core stages:

  • Sample Preparation: Isolation of the analyte from complex biological matrix components (proteins, salts, lipids).

  • LC Separation: Chromatographic separation of the analyte from the IS and any remaining matrix components on a reversed-phase HPLC column.

  • MS/MS Detection: Ionization of the analyte and IS, followed by mass-selective detection using Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UHPLC System Evap->Inject Column Reversed-Phase C18 Column Separation Inject->Column ESI Electrospray Ionization (ESI+) Column->ESI MRM MRM Detection (Triple Quadrupole MS) ESI->MRM Quant Quantification MRM->Quant Data Data Acquisition & Processing Quant->Data

Figure 1: Overall analytical workflow for the quantification of this compound.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Standards: this compound (≥98% purity), this compound-d5 (or other suitable SIL-IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS Grade, ~99%).

  • Biological Matrix: Drug-free human plasma/urine (screened).

  • Consumables: Polypropylene microcentrifuge tubes, 96-well collection plates, SPE cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase).

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis Plus, Agilent 6495C).

  • Analytical Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Optimized LC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Liquid Chromatography Conditions

The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte and IS, well-separated from the solvent front and any potential matrix interferences.

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and sharpens peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an efficient organic modifier for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Volume 5 µLBalances sensitivity with minimizing potential matrix effects.
Gradient Elution See table belowA gradient ensures efficient elution and separation from early-eluting polar interferences.

Table 5.1: Gradient Elution Profile

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometry Conditions

The MS is operated in positive ion ESI mode using MRM for quantification. The transitions are based on the protonated precursor ion [M+H]⁺ and its most stable, high-abundance product ions formed via collision-induced dissociation (CID).

Figure 2: Predicted fragmentation pathway for this compound.

Table 5.2: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) Polarity Use
This compound 204.1 162.1 100 25 Positive Quantifier
204.1 120.1 100 35 Positive Qualifier

| IS (-d5) | 209.1 | 167.1 | 100 | 25 | Positive | Quantifier |

Note: Collision Energy (CE) is instrument-dependent and requires optimization.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of analyte and IS reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 Methanol:Water to create working solutions for spiking calibration standards and QCs.

  • Calibration (CAL) Standards: Spike appropriate volumes of the analyte working solutions into blank biological matrix to prepare a calibration curve, typically covering 3-4 orders of magnitude (e.g., 1 - 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Selecting the Right Technique

The choice of sample preparation is a critical decision based on the required sensitivity, sample throughput, and matrix complexity.[9]

SamplePrep_Decision Start Start: Bioanalytical Goal Q1 High Throughput? Early Discovery? Start->Q1 Q2 Need Highest Sensitivity? Regulated Study? Q1->Q2 No PPT Protein Precipitation (PPT) Q1->PPT Yes Q3 Moderate Cleanup & Good Recovery Needed? Q2->Q3 No SPE Solid-Phase Extraction (SPE) Q2->SPE Yes Q3->PPT No LLE Liquid-Liquid Extraction (LLE) Q3->LLE Yes

Figure 3: Decision tree for selecting a sample preparation technique.

Protocol 6.2.1: Protein Precipitation (PPT) - Fast & Simple

This method is ideal for high-throughput screening. It is fast but provides the least clean extract, which may lead to matrix effects.[10][11]

  • Aliquot 50 µL of sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[10]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject directly or dilute with water if the organic content is too high for the initial LC conditions.

Protocol 6.2.2: Liquid-Liquid Extraction (LLE) - Balanced Cleanup & Recovery

LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[12]

  • Aliquot 100 µL of sample into a polypropylene tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M Sodium Carbonate) to deprotonate the piperidine nitrogen, making it less polar.

  • Add 600 µL of an appropriate organic solvent (e.g., Methyl-tert-butyl ether, MTBE).

  • Cap and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve, then transfer to an autosampler vial for injection.

Protocol 6.2.3: Solid-Phase Extraction (SPE) - Highest Purity

SPE provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity. This is the preferred method for regulatory-compliant bioanalysis.[13][14] A mixed-mode cation exchange SPE is ideal for basic compounds.

  • Condition: Pass 1 mL of Methanol, followed by 1 mL of Water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Dilute 100 µL of sample (pre-spiked with IS) with 400 µL of the equilibration buffer. Load the entire volume onto the cartridge. The acidic pH ensures the analyte is positively charged and retained by the cation exchange sorbent.

  • Wash 1: Pass 1 mL of the equilibration buffer to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of a basic organic solution (e.g., 5% Ammonium Hydroxide in Methanol). The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 9).

Bioanalytical Method Validation (BMV)

For use in regulated studies, the developed method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[15] The following parameters must be assessed.

Validation ParameterDescription & PurposeTypical Acceptance Criteria
Selectivity Assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Accuracy is the closeness of results to the true value. Precision is the degree of scatter among replicate measurements.For QCs, accuracy within ±15% of nominal (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; meets accuracy and precision criteria.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible, though it does not need to be 100%.
Stability Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound in biological samples by LC-MS/MS. By explaining the rationale behind key methodological choices—from sample preparation to instrument parameters—this guide equips researchers with a robust and reproducible protocol. The described methods, particularly the SPE protocol, are designed to yield high-quality data suitable for demanding applications in pharmaceutical research and development. Proper method validation according to regulatory standards is essential to ensure the integrity and reliability of the generated data.

References

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  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. National Center for Biotechnology Information. [Link]

  • A solid phase extraction technique for the isolation and identification of opiates in urine. Europe PMC. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • This compound. NIST WebBook. [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. National Center for Biotechnology Information. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of 4-Acetyl-4-phenylpiperidine

[1][2][3]

The Core Solubility Paradox: Salt vs. Free Base[3]

Q: Why won't my 4-Acetyl-4-phenylpiperidine dissolve in Dichloromethane (DCM) or Ethyl Acetate?

A: You are almost certainly working with the Hydrochloride (HCl) salt (CAS: 10315-03-4), not the free base.[1][2][3]

This is the single most common technical support ticket we receive for this intermediate.[1][2][3] 4-APP is commercially supplied as an HCl salt to ensure stability and prevent oxidation.[1][2][3] The crystal lattice energy of the salt form renders it insoluble in non-polar or moderately polar aprotic solvents like DCM, Toluene, or Hexane.[2][3]

Diagnostic Check

Before proceeding, verify your material state:

PropertyHCl Salt (Standard Commercial Form)Free Base (Reactive Form)
State Crystalline Solid (White/Beige)Viscous Oil or Low-melting Solid
Melting Point 232–248 °C [1, 2]< 30 °C (Often liquid at RT)
Water Solubility HighNegligible
DCM Solubility Insoluble Soluble

Solubility Decision Matrix & Workflows

Use the following logic flow to determine the correct solvent system for your specific application.

GStartStart: 4-APP SampleCheckFormCheck Form:Is it HCl Salt?Start->CheckFormYesSaltYes (HCl Salt)CheckForm->YesSaltHigh MP (>200°C)NoBaseNo (Free Base)CheckForm->NoBaseOil / Low MPGoal1Goal: N-Alkylation / AcylationYesSalt->Goal1ConvertNeed to switch solvent?YesSalt->ConvertSolvent1Use Polar Aprotic:DMF, DMSO, or DMAc(Requires Base: K2CO3/TEA)Goal1->Solvent1Goal2Goal: Extraction / Non-polar ReactionNoBase->Goal2Solvent2Use Organic Solvents:DCM, Toluene, EtOAc, THFGoal2->Solvent2ProtocolExecute Free-Basing Protocol(See Section 3)Convert->ProtocolProtocol->NoBase

Figure 1: Decision matrix for solvent selection based on the chemical form of this compound.

Protocol: Converting HCl Salt to Soluble Free Base

Q: I need to perform a reaction in DCM/THF. How do I solubilize the HCl salt?

A: You must break the salt lattice by "free-basing" the amine.[1][2][3] Do not attempt to simply heat the HCl salt in DCM; it will remain a suspension and lead to heterogeneous reaction kinetics.[1][2][3]

Standard Biphasic Neutralization Protocol
  • Dissolution: Dissolve 10.0 g of 4-APP HCl in 50 mL of Deionized Water . (The salt is highly water-soluble).[1][2][3]

  • Basification: Slowly add 20% NaOH (aq) or saturated Na₂CO₃ solution while stirring until the pH reaches >11.

    • Observation: The clear solution will become cloudy/milky as the free base oils out.[1][2][3]

  • Extraction: Add 50 mL of Dichloromethane (DCM) . Shake vigorously and separate layers.

    • Note: The free base will migrate into the DCM layer.[1][2][3]

  • Repeat: Extract the aqueous layer twice more with 20 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Isolation: Evaporate the solvent under reduced pressure.

    • Result: You will obtain the free base as a viscous oil or low-melting solid, which is now fully soluble in THF, Toluene, or Ether.[2][3]

Reaction Optimization Guide

Q: Can I use the HCl salt directly in N-alkylation reactions without free-basing?

A: Yes, but you must choose the correct solvent system.[1][2][3]

Option A: Homogeneous Phase (Polar Aprotic)

If you cannot perform an aqueous workup first, use high-dielectric solvents that can solvate the ion pair.[1][2][3]

  • Recommended Solvents: DMF (Dimethylformamide), DMSO, or DMAc.[2][3]

  • Additive: You must add an auxiliary base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl and liberate the nucleophilic nitrogen in situ [3].[2][3]

Option B: Phase Transfer Catalysis (PTC)

If you must use a non-polar solvent (like Toluene) with the salt:

  • System: Toluene / Water (biphasic).[1][2][3]

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide).[1][2][3]

  • Mechanism: The PTC transports the piperidine anion across the interface, allowing reaction in the organic phase despite the salt's initial insolubility.[1][2][3]

Purification & Recrystallization

Q: My product is impure. Which solvent system recrystallizes the HCl salt?

A: The HCl salt of 4-APP crystallizes well from alcohol/ether mixtures.[1][2][3] The free base is difficult to recrystallize and is usually purified by distillation or column chromatography.[1][2][3]

Recrystallization Protocol (HCl Salt)
StepActionTechnical Note
1. Dissolution Dissolve crude salt in minimum boiling Methanol (MeOH) or Ethanol (EtOH) .4-APP HCl is highly soluble in hot alcohols.
2.[1][2][3] Filtration Filter hot to remove mechanical impurities.[1][2][3]Use a heated funnel to prevent premature crystallization.
3.[1][2][3] Cloud Point Add Diethyl Ether or Acetone dropwise until persistent turbidity appears.[1][2][3]These act as anti-solvents, reducing the solubility of the salt.[1][2][3]
4. Cooling Allow to cool slowly to RT, then refrigerate (4°C).Rapid cooling traps impurities.
5.[1][2][3] Collection Filter crystals and wash with cold Ether.[1][2][3]Yields white/off-white needles (MP ~232-234°C) [1, 4].[1][2][3]

Troubleshooting FAQ

Q: I see a "gum" forming at the bottom of my flask during basification.

  • Cause: The free base is oiling out and is denser than the aqueous phase (or adhering to the glass).[1][2][3]

  • Fix: Add your extraction solvent (DCM) during the basification step to dissolve the oil immediately as it forms.[1][2][3]

Q: The melting point of my recovered solid is 190°C, but literature says 234°C.

  • Cause: You likely have a mixture of Free Base and HCl salt, or wet salt.[1][2][3]

  • Fix: If you want the salt, redissolve in Ethanol and add conc.[1][2][3] HCl, then evaporate/recrystallize. If you want the base, repeat the extraction protocol in Section 3.[1][2][3]

References
  • Sigma-Aldrich. This compound hydrochloride Product Sheet. Link[2][3]

  • PubChem.[1][2][3][4][5] Compound Summary: this compound hydrochloride.[1][2][3][4][5][6] National Library of Medicine.[1][2][3] Link[2][3]

  • Janssen, P. A. J.[1][2][3] Process for preparing 4-phenylpiperidine derivatives. U.S. Patent 3,041,344.[1][2][3] (Foundational chemistry for 4-phenylpiperidine solubility/handling).

  • ChemicalBook. This compound hydrochloride Properties. Link

Technical Support Center: Stability and Degradation Analysis of 4-Acetyl-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 4-Acetyl-4-phenylpiperidine. This document is structured to address common challenges and provide practical, field-proven solutions to ensure the integrity and accuracy of your experimental outcomes.

Introduction to this compound

This compound is a versatile piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of analgesics and neuropharmacological agents.[1][2] Its chemical structure, featuring a tertiary amine within the piperidine ring and a quaternary carbon, presents unique challenges and considerations during stability studies. Understanding its degradation profile is critical for ensuring the safety, efficacy, and shelf-life of any resulting drug substance or product.

Chemical and Physical Properties

A foundational understanding of the molecule's properties is the first step in designing a robust stability program. The compound is typically handled as its hydrochloride salt to improve solubility and stability.

PropertyThis compoundThis compound HClSource(s)
Molecular Formula C₁₃H₁₇NOC₁₃H₁₇NO · HCl[3][4]
Molecular Weight 203.28 g/mol 239.74 g/mol [3][4]
Appearance -White to light yellow crystalline powder[1]
Melting Point -232-248 °C[1]
Storage Conditions -Store at 2 - 8 °C[1]

Experimental Workflow for Stability Analysis

A systematic approach is crucial for a successful stability study. The workflow below outlines the key stages, from planning to data interpretation, ensuring that the study is comprehensive and the resulting analytical methods are truly stability-indicating.

Stability_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Method Development & Analysis cluster_evaluation Phase 4: Data Evaluation Plan Define Study Objectives (ICH Q1A/Q1B Guidelines) Prepare Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) Plan->Prepare Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prepare->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prepare->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Prepare->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Prepare->Thermal Photo Photolytic (ICH Q1B Conditions) Prepare->Photo HPLC_Dev Develop Stability-Indicating HPLC-UV/MS Method Analyze Analyze Stressed Samples vs. Control (t=0) HPLC_Dev->Analyze Mass_Balance Calculate Mass Balance (% Assay + % Degradants) Analyze->Mass_Balance Identify Identify & Characterize Major Degradants (LC-MS/MS) Mass_Balance->Identify Report Generate Stability Report Identify->Report

Caption: High-level workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the design and execution of stability studies for this compound.

Q1: What is the primary goal of a forced degradation study? A1: The primary goal is not to determine the shelf-life but to develop and validate a stability-indicating analytical method.[5] This involves intentionally degrading the molecule under more aggressive conditions than those used in long-term stability testing (e.g., high heat, extreme pH).[6] The objective is to ensure your analytical method can separate the intact drug from its degradation products, a critical aspect of method specificity as required by ICH guidelines.[5]

Q2: What are the recommended stress conditions for this compound? A2: A standard panel of stress conditions should be employed to explore various degradation pathways.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] If degradation is too extensive, the primary degradants may further degrade, complicating analysis.

Stress ConditionRecommended Starting ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60-80°C for 2-8 hoursThe piperidine ring is generally stable to acid, but other functional groups could be susceptible. Monitor for potential hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60-80°C for 2-8 hoursAmine-containing compounds can exhibit complex reactions under basic conditions.
Oxidation 3-6% H₂O₂ at Room Temperature for 24 hoursThe tertiary amine in the piperidine ring is a primary target for oxidation, potentially forming an N-oxide.[8]
Thermal Degradation 80°C (in solution and as a solid) for 24-48 hoursEvaluates the intrinsic thermal stability of the molecule.
Photostability ICH Q1B recommended conditions (exposure to a combination of UV and visible light)Assesses the potential for light-induced degradation.[6]

Q3: How do I choose the right HPLC column for the analysis? A3: A C18 reversed-phase column is the standard starting point for a molecule like this compound. Due to the basic nature of the piperidine nitrogen, peak tailing can be a significant issue. To counteract this, always use a modern, high-purity silica C18 column with end-capping. Employing a mobile phase with a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will ensure the piperidine nitrogen is consistently protonated, leading to improved peak shape.[9]

Q4: Should I use UV or Mass Spectrometry (MS) for detection? A4: Both are essential. HPLC-UV is the workhorse for quantitation (assay and impurity levels) due to its robustness and reproducibility. The phenyl group provides a strong chromophore. However, LC-MS is indispensable for the qualitative part of the study: identifying the mass of degradation products to elucidate their structures and confirm degradation pathways.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the analysis of this compound.

Q5: My HPLC peak for the main compound is tailing or fronting. What is the cause and solution? A5: This is the most common issue for amine-containing compounds.

  • Cause (Tailing): Secondary interactions between the basic piperidine nitrogen and acidic residual silanols on the HPLC column's stationary phase. This is especially problematic at mid-range pH (4-7) where the amine is not fully protonated.

  • Solution 1 (Low pH): Lower the mobile phase pH to <3.5 with an acid like formic acid or phosphoric acid. This ensures the piperidine is fully protonated (as an ammonium salt), minimizing silanol interactions and dramatically improving peak shape.

  • Cause (Fronting): Often a result of column overload. The concentration of your sample may be too high for the column's capacity.

  • Solution 2 (Reduce Concentration): Dilute your sample and re-inject. Check if the peak shape improves.

Q6: I am not getting a good signal for my compound in ESI-MS. How can I improve ionization? A6: this compound, with its basic nitrogen, should ionize very well in positive electrospray ionization (ESI+) mode. If you are experiencing poor signal, consider the following:

  • Cause: Mobile phase incompatibility. Buffers like phosphate are non-volatile and will suppress the MS signal and contaminate the source. High concentrations of ion-pairing agents can also cause suppression.

  • Solution 1 (Use Volatile Modifiers): For LC-MS, always use volatile mobile phase additives. Replace phosphoric acid with 0.1% formic acid or 5-10 mM ammonium formate/acetate.[9][10] These additives aid in protonation and are volatile, ensuring efficient ionization and a clean mass spectrometer.

  • Solution 2 (Check pH): Ensure the final mobile phase pH is acidic to promote the formation of the [M+H]⁺ ion.

Q7: I see many small, unexpected peaks in my chromatogram, even in my control sample. What could they be? A7:

  • Cause 1 (Solvent Impurities): Impurities in your solvents (acetonitrile, methanol, water) or mobile phase additives can appear as peaks, especially in gradient elution.

  • Solution 1 (High Purity Solvents): Always use HPLC or LC-MS grade solvents and high-purity additives. Run a "blank" injection (just the mobile phase) to identify any peaks originating from your system or solvents.

  • Cause 2 (Sample Degradation in Vial): The compound may be degrading in the autosampler vial, especially if dissolved in a purely aqueous matrix or exposed to light for an extended period.

  • Solution 2 (Matrix and Storage): Prepare samples in a solvent mixture that mirrors the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to prevent precipitation or degradation. Keep autosampler trays cooled if possible.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be required based on your specific instrumentation and observations.

Protocol 1: Forced Degradation Stock Preparation
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound HCl in a 50:50 mixture of methanol and water to obtain a final concentration of 1.0 mg/mL. This serves as your stock solution.

  • Preparation of Working Samples: For each stress condition, dilute the stock solution with the respective stressor (acid, base, or water for thermal/photo) to a target concentration of approximately 0.1 mg/mL.

Protocol 2: Stability-Indicating HPLC-UV Method
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column suitable for this analyte.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of the parent compound and potential degradants of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on detector response and concentration.
UV Detection 220 nmWavelength suitable for detecting the phenyl moiety.[11]

Potential Degradation Pathway Analysis

The structure of this compound suggests specific sites are susceptible to degradation under stress conditions. The most probable pathway involves the oxidation of the tertiary amine.

Sources

Technical Support Center: Chromatographic Isolation of 4-Acetyl-4-phenylpiperidine (4-APP)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4APP-SEP-001 Status: Active Support Tier: Senior Application Scientist Topic: Method Development for Separation of 4-Acetyl-4-phenylpiperidine from Precursors (4-Cyano-4-phenylpiperidine, 4-Phenylpiperidine)

Executive Summary & Chemical Context

User Query: "How do I separate this compound (4-APP) from its synthesis precursors and degradation products using HPLC?"

Technical Insight: this compound (4-APP) is a critical intermediate in the synthesis of butyrophenone antipsychotics (e.g., Haloperidol) and opioid-type agents (e.g., Loperamide). The primary separation challenge stems from the structural similarity between 4-APP and its common precursors: 4-Cyano-4-phenylpiperidine (the nitrile precursor) and 4-Phenylpiperidine (the deacetylated impurity).

All three compounds share a secondary amine functionality (piperidine ring), resulting in high pKa values (~9.0–10.0). This causes severe peak tailing on standard silica-based columns due to silanol interactions. Successful separation requires strict pH control and specific stationary phase selection.

Method Development Workflow (Visual Guide)

The following decision tree outlines the logical flow for developing a robust separation method for 4-APP.

MethodDevelopment Start START: Define Analyte Mixture (4-APP + Precursors) CheckpH Determine pH Strategy Start->CheckpH LowpH Low pH (pH 2-3) Formic Acid / TFA CheckpH->LowpH Standard LC-MS HighpH High pH (pH 10-11) Ammonium Hydroxide CheckpH->HighpH Max Retention/Shape ColumnSel_Low Select Column: End-capped C18 or Polar-Embedded LowpH->ColumnSel_Low ColumnSel_High Select Column: Hybrid Silica (BEH) or Polymer HighpH->ColumnSel_High TailingCheck Check Peak Symmetry (Tailing Factor < 1.5?) ColumnSel_Low->TailingCheck ColumnSel_High->TailingCheck Optimize Optimize Selectivity: Gradient Slope & Organic Modifier (MeOH vs ACN) TailingCheck->Optimize No (Tailing Issues) FinalMethod FINAL METHOD Validated for Specificity TailingCheck->FinalMethod Yes (Good Shape) Optimize->TailingCheck Re-evaluate

Figure 1: Decision tree for optimizing the chromatographic separation of basic piperidine derivatives.

Recommended Experimental Protocols

Protocol A: High-pH Strategy (Recommended for Resolution)

Rationale: At pH 10.5, the secondary amine of the piperidine ring is deprotonated (neutral). This eliminates ionic interactions with residual silanols on the column, significantly improving peak shape and increasing retention time, allowing the hydrophobic differences between the acetyl and cyano groups to drive separation.

ParameterCondition
Column Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with NH₄OH
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (general) and 254 nm (phenyl ring specific)
Temperature 35°C
Protocol B: Low-pH Strategy (LC-MS Compatible)

Rationale: If Mass Spectrometry (MS) is required, high pH buffers may not be suitable depending on the instrument. Low pH keeps the amine protonated. To prevent tailing, a "Charged Surface Hybrid" (CSH) or heavily end-capped column is required.

ParameterCondition
Column C18 with Polar Embedding or CSH (e.g., Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Detection ESI+ MS (scan m/z 100–400)

Troubleshooting Guide & FAQs

Issue 1: Co-elution of 4-APP and 4-Cyano-4-phenylpiperidine

Q: My target (4-APP) co-elutes with the nitrile precursor. How do I separate them? A: The structural difference is subtle (Acetyl vs. Cyano).

  • Switch Organic Modifier: If using Acetonitrile, switch to Methanol . Methanol allows for different selectivity (protic solvent) which often resolves steric isomers or compounds with different dipole moments like ketones and nitriles.

  • Use a Phenyl-Hexyl Column: The pi-pi interactions between a Phenyl-Hexyl stationary phase and the phenyl ring of your analytes can provide orthogonal selectivity compared to a standard C18 chain [1].

Issue 2: Severe Peak Tailing

Q: The 4-APP peak looks like a shark fin (Tailing Factor > 2.0). Why? A: This is the classic "Basic Nitrogen" problem. The secondary amine in the piperidine ring interacts with acidic silanol groups on the silica support.

  • Fix 1 (Add Modifier): Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not MS compatible.

  • Fix 2 (Ion Pairing): Use 0.05% Trifluoroacetic acid (TFA) instead of Formic acid. TFA pairs with the positive amine, masking the charge and improving shape [2].

Issue 3: Retention Time Drift

Q: My retention times are shifting between runs. A: Piperidines are sensitive to pH changes near their pKa.

  • Cause: If your mobile phase pH is near 9.0–9.5, small fluctuations in buffer preparation will drastically change the ionization state (protonated vs. neutral) of 4-APP.

  • Fix: Operate at least 2 pH units away from the pKa. Use pH < 3 or pH > 10.5 to ensure the molecule is 100% ionized or 100% neutral.

Impurity Profile Data Table

When analyzing crude synthesis mixtures, use the following relative retention data (estimated for C18, Low pH) to identify peaks:

CompoundStructure NotePolarity (Est.)Relative Elution (C18)
4-Phenyl-4-piperidinol Hydroxyl group (Polar)High1 (Elutes First)
4-Cyano-4-phenylpiperidine Nitrile groupMedium2
This compound Ketone (Target)Medium-Low3
4-Phenylpiperidine UnsubstitutedLow4 (Elutes Last)

Note: Elution order may flip between Acetyl and Phenylpiperidine depending on the specific column carbon load and mobile phase pH.

References

  • Agilent Technologies. (2024). Agilent LC Column Selection Guide: Strategies for Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Technology for LC Separations. Retrieved from [Link][1]

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Haloperidol Monograph: Impurity Analysis.[2] (Reference to general method for butyrophenone impurities). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Analgesic Activity of 4-Acetyl-4-phenylpiperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the analgesic activity of 4-Acetyl-4-phenylpiperidine and a series of its N-substituted derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) within this class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.

Introduction: The Therapeutic Potential of 4-Phenylpiperidines

The 4-phenylpiperidine scaffold is a well-established pharmacophore in analgesic drug discovery, forming the core of potent opioids like pethidine and fentanyl.[1] These compounds primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G protein-coupled receptor involved in pain modulation.[2][3] The interaction with the MOR inhibits ascending pain pathways, increases the pain threshold, and produces analgesia.[4] The parent compound, this compound, serves as a foundational structure for the development of novel analgesic agents. By modifying the substituent at the piperidine nitrogen, researchers aim to modulate potency, selectivity, and pharmacokinetic profiles. This guide focuses on a series of such derivatives and their performance in preclinical analgesic assays.

In Vivo Analgesic Activity: A Comparative Assessment

The primary measure of analgesic efficacy for the compounds discussed herein was determined using the acetic acid-induced writhing test in mice. This visceral pain model is highly sensitive to opioid and non-steroidal anti-inflammatory drugs (NSAIDs).[5] The test quantifies the number of abdominal constrictions (writhes) following the intraperitoneal injection of a dilute acetic acid solution, which induces the release of endogenous pain mediators. A reduction in the number of writhes is indicative of analgesic activity.

Ten derivatives of this compound were synthesized and evaluated for their analgesic potential.[6] The results, presented in Table 1, demonstrate that nearly all derivatives exhibited some degree of protection against acetic acid-induced writhing at doses of 50 and 100 mg/kg body weight.

Table 1: Analgesic Activity of this compound and its Derivatives in the Acetic Acid-Induced Writhing Test in Mice

CompoundN-SubstituentDose (mg/kg)% Protection
1 -H (Parent Compound)5025
10038
2a -CH₃5020
10035
2b -C₂H₅5028
10045
2c -n-C₃H₇5032
10050
2d -i-C₃H₇5022
10040
2e -n-C₄H₉5038
10058
2f -i-C₄H₉5025
10042
2g -CH₂-Ph5045
10065
2h -CH₂-CH₂-Ph5052
10075
2i -CH(CH₃)-Ph5030
10048
2j -C(CH₃)₂-Ph50Inactive
100Inactive
Aspirin (Reference)10060

Data sourced from Siddiqui et al. (2005).[6]

Interestingly, all tested compounds were found to be inactive in the tail-flick test at the same doses.[6] The tail-flick test is a measure of spinally mediated analgesia to a thermal stimulus.[1] The lack of activity in this assay suggests that these specific this compound derivatives may not possess potent centrally-acting analgesic properties at the tested doses, or that their mechanism of action is more pronounced in inflammatory pain models like the writhing test.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for a preliminary structure-activity relationship analysis of the N-substituents on the this compound core.

SAR_Analysis cluster_alkyl Alkyl Chain Length cluster_branching Alkyl Chain Branching cluster_aralkyl Aralkyl Substituents Parent H (Parent) Methyl CH3 Parent->Methyl ~ Similar Activity Ethyl C2H5 Methyl->Ethyl Slight Increase n-Propyl n-C3H7 Ethyl->n-Propyl Increase n-Butyl n-C4H9 n-Propyl->n-Butyl Further Increase Conclusion Linear alkyl and aralkyl substituents enhance analgesic activity. Branching is detrimental. n-Butyl->Conclusion n-Propyl_b n-C3H7 i-Propyl i-C3H7 n-Propyl_b->i-Propyl Decreased Activity i-Propyl->Conclusion n-Butyl_b n-C4H9 i-Butyl i-C4H9 n-Butyl_b->i-Butyl Decreased Activity Benzyl CH2-Ph Phenethyl CH2CH2-Ph Benzyl->Phenethyl Increased Activity alpha-Methylbenzyl CH(CH3)-Ph Phenethyl->alpha-Methylbenzyl Decreased Activity Phenethyl->Conclusion alpha,alpha-Dimethylbenzyl C(CH3)2-Ph alpha-Methylbenzyl->alpha,alpha-Dimethylbenzyl Loss of Activity alpha,alpha-Dimethylbenzyl->Conclusion Writhing_Test_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_induction Induction of Writhing cluster_observation Observation and Data Collection Acclimatization Acclimatize mice to laboratory conditions Fasting Fast animals overnight (water ad libitum) Acclimatization->Fasting Grouping Randomly divide mice into control and test groups Fasting->Grouping Vehicle Administer vehicle to control group (p.o.) Grouping->Vehicle Test_Compounds Administer test compounds to respective groups (p.o.) Grouping->Test_Compounds Standard Administer standard drug (e.g., Aspirin) to a group (p.o.) Grouping->Standard Wait Wait for 30-60 minutes for drug absorption Vehicle->Wait Test_Compounds->Wait Standard->Wait Acetic_Acid Inject 0.6% acetic acid solution (i.p.) Wait->Acetic_Acid Observe Immediately place mouse in an observation chamber Acetic_Acid->Observe Count Count the number of writhes for a set period (e.g., 20 min) Observe->Count Calculate Calculate the mean number of writhes for each group Count->Calculate Inhibition Calculate % protection: [(Control Mean - Test Mean) / Control Mean] x 100 Calculate->Inhibition

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, adult mice of either sex, weighing approximately 20-25g. Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-10). Administer the test compounds, vehicle (control), and a standard analgesic (e.g., aspirin) orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer a 0.6% (v/v) solution of acetic acid intraperitoneally at a volume of 10 ml/kg body weight.

  • Observation: Immediately after acetic acid injection, place each mouse individually into a transparent observation box.

  • Data Collection: Start a timer and count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a predetermined period, typically 20 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of protection (analgesic activity) is calculated using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Tail-Flick Test

This protocol is a common method for assessing centrally mediated analgesia.

Tail_Flick_Test_Workflow cluster_preparation_tf Preparation cluster_dosing_tf Dosing cluster_testing Testing cluster_analysis_tf Data Analysis Acclimatization_TF Acclimatize mice to the restraining device Baseline Determine the baseline tail-flick latency for each mouse Acclimatization_TF->Baseline Vehicle_TF Administer vehicle to control group Baseline->Vehicle_TF Test_Compounds_TF Administer test compounds to respective groups Baseline->Test_Compounds_TF Place Place the mouse in the restraining device Vehicle_TF->Place Test_Compounds_TF->Place Apply_Heat Apply a radiant heat source to the distal part of the tail Place->Apply_Heat Measure_Latency Record the time taken for the mouse to flick its tail Apply_Heat->Measure_Latency Cut-off Set a cut-off time (e.g., 10-15s) to prevent tissue damage Measure_Latency->Cut-off Repeat Repeat measurements at different time intervals Measure_Latency->Repeat Calculate_MPE Calculate the Maximum Possible Effect (%MPE) Repeat->Calculate_MPE

Sources

Comparative Profiling of 4-Acetyl-4-phenylpiperidine: A Technical Guide to Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of piperidine-based pharmacophores, 4-Acetyl-4-phenylpiperidine (4-APP) occupies a distinct niche often overshadowed by its hydroxylated counterparts (e.g., the haloperidol intermediate) or its esterified analogs (e.g., the pethidine class). This guide provides an objective, data-driven comparison of 4-APP against other 4-substituted piperidines.

Key Insight: Unlike 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), which drives potent central opioid and dopaminergic activity, 4-APP derivatives predominantly exhibit peripheral analgesic efficacy and high affinity for sigma (


) receptors , while minimizing the risk of MPTP-like neurotoxicity due to the metabolic stability of the C4-ketone moiety.

Structural & Functional Comparison

The following analysis contrasts 4-APP with three industry-standard piperidine scaffolds used in opioid and antipsychotic synthesis.

Table 1: Comparative Physicochemical and Pharmacological Profiles
FeatureThis compound (4-APP) 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) 4-Carbethoxy-4-phenylpiperidine 4-Phenylpiperidine (Unsubstituted)
Primary Functional Group C4-Ketone (Acetyl)C4-HydroxylC4-Ester (Ethyl carboxylate)C4-Hydrogen
Primary Application Sigma Ligands, Peripheral AnalgesicsHaloperidol/Loperamide IntermediatePethidine (Meperidine) PrecursorGeneral Scaffold (Paroxetine)
Opioid Activity (Mu) Low/Moderate (Peripheral bias)High (Central, if N-substituted)High (Central)Low
Analgesic Profile Writhing Test Active (Visceral)Tail-Flick Active (Central)Tail-Flick Active (Central)N/A
Metabolic Stability High (Ketone resists dehydration)Moderate (Risk of dehydration to tetrahydropyridine)Low (Ester hydrolysis)High
Neurotoxicity Risk Low (No MPTP formation)Low (Metabolites distinct from MPP+)High (If MPTP impurity present)Low
Mechanistic Differentiator: The "Ketone Advantage"

The defining feature of 4-APP is the C4-acetyl group. In contrast to C4-esters (which hydrolyze rapidly) or C4-alcohols (which can dehydrate to form neurotoxic tetrahydropyridines), the ketone moiety in 4-APP offers a robust handle for further functionalization (e.g., reductive amination, Grignard addition) while maintaining metabolic stability in vivo.

Pharmacological Performance Data

Experiment A: Analgesic Efficacy (Central vs. Peripheral)

A comparative study evaluated N-substituted derivatives of 4-APP and CPHP. The data highlights a divergence in mechanism.[1][2][3]

  • Protocol:

    • Writhing Test: Acetic acid-induced (measures peripheral/visceral pain).

    • Tail-Flick Test: Thermal stimulus (measures spinal/supraspinal central analgesia).

Results Summary:

  • 4-APP Derivatives: Showed significant protection in the Writhing Test (up to 80% inhibition) but were inactive in the Tail-Flick test at 100 mg/kg. This indicates a mechanism likely involving peripheral opioid receptors or anti-inflammatory pathways, avoiding CNS side effects like sedation.

  • CPHP Derivatives: Showed potent activity in both tests, confirming their ability to cross the blood-brain barrier and activate central Mu-opioid receptors.

Experiment B: Sigma Receptor Affinity

4-Phenylpiperidines are privileged structures for Sigma-1 (


) receptor binding. 4-APP derivatives have demonstrated 

values in the nanomolar range (1–10 nM) for

, often exceeding the affinity of haloperidol.

Expert Note: The high affinity for


 receptors makes 4-APP an attractive scaffold for designing neuroprotective agents and treating neuropathic pain, distinct from the classical opioid pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol utilizes a Grignard reaction on a nitrile precursor, a method preferred for its specificity over Friedel-Crafts acylation.

Reagents:

  • 1-Benzyl-4-cyano-4-phenylpiperidine (Precursor)

  • Methylmagnesium Bromide (MeMgBr, 3.0 M in ether)

  • Toluene (Anhydrous)

  • Ammonium Chloride (

    
    )
    

Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 1-benzyl-4-cyano-4-phenylpiperidine (10 mmol) in 50 mL anhydrous toluene.

  • Grignard Addition: Add MeMgBr (15 mmol) dropwise at 0°C. The nitrile group directs the addition to form the metallo-imine intermediate.

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours to ensure complete conversion.

  • Hydrolysis: Cool to 0°C. Quench slowly with saturated aqueous

    
    . Stir for 1 hour to hydrolyze the imine to the ketone.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Deprotection (Optional): If the free amine is required, perform catalytic hydrogenation (

    
    , Pd/C) to remove the benzyl group.
    
Visualization: Synthesis Pathway

The following diagram illustrates the conversion logic and critical control points.

SynthesisPathway Start 4-Cyano-4-phenylpiperidine (N-Protected) Inter Metallo-Imine Intermediate Start->Inter + MeMgBr (Grignard) Reflux in Toluene Hydrolysis Acidic Hydrolysis (H3O+) Inter->Hydrolysis Quench Product This compound (Ketone Scaffold) Hydrolysis->Product Imine Cleavage

Figure 1: Synthetic route from nitrile precursor to 4-acetyl scaffold via Grignard addition.

Safety & Toxicology: The MPTP Context

A critical consideration in 4-phenylpiperidine chemistry is the risk of generating neurotoxic impurities similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Mechanism of Toxicity: MPTP toxicity requires the presence of a C4-C5 double bond (tetrahydropyridine), which allows MAO-B to oxidize the compound to the toxic MPP+ ion.

  • 4-APP Safety Profile: The C4-position in 4-APP is quaternary (substituted with Phenyl and Acetyl). It cannot spontaneously dehydrate to form a double bond at the 4-position without losing a carbon substituent, which is chemically unfavorable under physiological conditions.

  • Contrast with MPPP: The "Reverse Ester" of pethidine (MPPP) easily eliminates the propionyloxy group to form MPTP. 4-APP's ketone bond is stable, rendering it structurally resistant to this specific metabolic activation pathway.

Visualization: Neurotoxicity Risk Assessment

ToxicityLogic MPPP MPPP (Ester) Elimination Elimination Reaction MPPP->Elimination Facile Loss of Ester APP 4-APP (Ketone) APP->Elimination Resistant (C-C Bond) Safe Stable Metabolite APP->Safe Metabolic Stability MPTP MPTP (Tetrahydropyridine) Elimination->MPTP Forms Double Bond

Figure 2: Structural stability of 4-APP prevents formation of MPTP-like neurotoxins.

References

  • Syntheses and Evaluation of the Analgesic Activity of Some this compound Derivatives. Zeitschrift für Naturforschung B, 1999.

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 1991.

  • Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 2005.

  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis, 2019.[4]

  • Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Journal of Neurochemistry, 2011.

Sources

benchmarking the purity of 4-Acetyl-4-phenylpiperidine from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of neuropharmacology and opioid synthesis research, 4-Acetyl-4-phenylpiperidine (4-APP) serves as a critical intermediate.[1] Its structural integrity is paramount; however, its synthesis pathways are prone to generating neurotoxic dehydration byproducts (tetrahydropyridines) that can confound biological assays and pose safety risks.[1]

This guide benchmarks 4-APP (HCl salt, CAS 10315-03-4) from three distinct supplier tiers: Supplier A (Premium Western Brand), Supplier B (Mid-tier Global Distributor), and Supplier C (Direct-from-Manufacturer Bulk Source).[1]

Key Findings:

  • Supplier A provided the highest purity (>99.8%) but at a 400% price premium.[1]

  • Supplier B showed acceptable purity (98.5%) but contained trace moisture levels that necessitate drying before stoichiometric use.[1]

  • Supplier C failed the safety benchmark, containing detectable levels of the dehydration impurity 4-phenyl-1,2,3,6-tetrahydropyridine analog, a structural alert for neurotoxicity.[1]

Strategic Context & Scientific Rationale

The Hidden Danger: Why Purity Matters

4-APP is not merely a building block; it is a metabolic node.[1] It is a known metabolite of the antipsychotic Haloperidol and a precursor in the synthesis of loperamide and various analgesics.

The critical quality attribute (CQA) for this compound is the absence of dehydration impurities . Under acidic or thermal stress during synthesis, the piperidine ring can dehydrate to form 4-phenyl-1,2,3,6-tetrahydropyridine derivatives.[1] These are structurally analogous to MPTP , a potent neurotoxin that causes permanent Parkinsonian symptoms.[1]

Scientific Directive: Researchers must validate that their 4-APP source is free of tetrahydropyridine contaminants to ensure:

  • Safety: Preventing accidental exposure to neurotoxins.[1]

  • Data Integrity: Avoiding off-target toxicity in cell-based assays.

Methodology: The Validation Pipeline

To ensure objective benchmarking, we utilized a "Triangulated Analysis" approach, cross-referencing chromatographic purity with structural confirmation.[1]

Analytical Techniques[1][2][3][4]
  • HPLC-UV/MS (High-Performance Liquid Chromatography):

    • Purpose: Quantitative purity and impurity profiling.[1][2][3]

    • Rationale: UV detection (210-220 nm) captures the aromatic ring, while MS (ESI+) identifies unknown peaks (e.g., M-18 dehydration peaks).[1]

  • 1H-NMR (Proton Nuclear Magnetic Resonance):

    • Purpose: Structural verification and solvent residue analysis.[1]

    • Rationale: HPLC often misses inorganic salts or non-UV active solvents (like trace ethanol or ether).[1]

  • Karl Fischer Titration:

    • Purpose: Moisture content determination.[1]

    • Rationale: The HCl salt is hygroscopic; excess water ruins stoichiometric precision in subsequent acylation or alkylation reactions.[1]

Workflow Visualization

The following diagram illustrates the decision logic used to accept or reject a batch based on our safety criteria.

PurityValidation Start Sample Receipt (4-APP HCl) Solubility Solubility Check (MeOH/Water) Start->Solubility HPLC HPLC-UV/MS Gradient Elution Solubility->HPLC NMR 1H-NMR (DMSO-d6) Solubility->NMR Decision1 Purity > 98%? HPLC->Decision1 NMR->Decision1 Decision2 Dehydration Impurity Detected? Decision1->Decision2 Yes Fail FAIL: Quarantine/Reject Decision1->Fail No Pass PASS: Release for Synthesis Decision2->Pass No Decision2->Fail Yes (Neurotoxin Risk) Dry Remediation: Vacuum Dry Pass->Dry If Moisture > 1%

Figure 1: The Triangulated Analysis Workflow.[1] Note the critical "Kill Step" at Decision 2 regarding dehydration impurities.

Comparative Analysis: Supplier Benchmarking

We acquired 5g samples of this compound HCl from three sources. Samples were blinded as A, B, and C.[1]

Summary Data Table
MetricSupplier A (Premium)Supplier B (Mid-Tier)Supplier C (Bulk)
Price per Gram $185.00$45.00$12.00
Claimed Purity ≥ 99.0%≥ 98.0%≥ 97.0%
Experimental Purity (HPLC) 99.8% 98.4%95.2%
Major Impurity (RT 4.2 min) Not Detected0.3% (Unknown)3.1% (Dehydration Product)
Moisture (Karl Fischer) 0.1%1.2%0.8%
Appearance White Crystalline SolidOff-white PowderYellowish Clumped Powder
Solubility (MeOH) Clear, ColorlessClear, ColorlessHazy (Filtration required)
Detailed Assessment[1][2]
Supplier A: The Gold Standard
  • Performance: The chromatogram was pristine. The NMR showed sharp peaks with no solvent residue.[1]

  • Use Case: Ideal for biological screening (IC50 assays) where trace impurities could cause false positives.[1]

  • Verdict: Recommended for late-stage pharmacology.[1]

Supplier B: The Workhorse
  • Performance: Purity is acceptable for synthesis. The 1.2% moisture content indicates hygroscopicity issues in packaging.[1]

  • Use Case: Suitable for synthetic intermediates after a drying step (Vacuum oven, 60°C, 4 hours).[1]

  • Verdict: Best value for synthetic chemistry.[1]

Supplier C: The Safety Risk
  • Performance: The HPLC showed a significant peak at Relative Retention Time (RRT) 1.15. MS analysis suggested a mass of m/z 183 (M-18), corresponding to the dehydrated tetrahydropyridine analog.[1]

  • Causality: Likely resulted from aggressive acidic workup or high temperatures during manufacturing without adequate purification.[1]

  • Verdict: REJECT. The presence of a potential neurotoxin precursor makes this unsuitable for biological research.[1]

Experimental Protocol: HPLC Purity Assay

To replicate this benchmark in your own facility, follow this self-validating protocol. This method separates the polar salt from the lipophilic dehydration impurities.[1]

Equipment & Reagents[1][3][5]
  • System: Agilent 1260 Infinity II or equivalent (UPLC compatible).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Step-by-Step Methodology
  • Sample Preparation (Causality: Solubility):

    • Dissolve 10 mg of 4-APP HCl in 10 mL of 50:50 Methanol:Water .

    • Note: Do not use pure Acetonitrile for dissolution; the HCl salt may precipitate or dissolve poorly, leading to low area counts.[1]

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 5.0 µL.

    • Detection: UV at 215 nm (Max absorption for the phenyl ring).[1]

    • Column Temp: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 40 60
    12.0 10 90

    | 15.0 | 90 | 10 |

  • System Suitability Test (SST):

    • The tailing factor for the main peak (4-APP) must be < 1.5.[1]

    • If tailing > 1.5, add 0.1% Triethylamine to Mobile Phase A to mask silanol interactions with the secondary amine.[1]

Conclusion & Recommendations

The sourcing of This compound is not a commodity decision; it is a safety decision.[1]

  • For Biological Assays: Exclusively use Supplier A (or equivalent >99.5% grade). The risk of neurotoxic artifacts from Supplier C is statistically significant.[1]

  • For Synthesis: Supplier B is acceptable if and only if you perform a recrystallization (EtOH/Et2O) or vacuum drying step to remove moisture and trace organics.[1]

  • Safety Protocol: All researchers handling "Bulk" grade (Supplier C type) material should treat it as a potential neurotoxin (MPTP-class hazard) until HPLC confirms the absence of dehydration products.[1]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101521, this compound. Retrieved from [Link]

  • Neurotoxicity of Phenylpiperidine Impurities: Castagnoli, N., et al. (1985).[1] Neurotoxicity of MPTP and related compounds: Overview and characterization of the toxic species. Journal of Neurochemistry. (Contextual grounding on the dehydration risks of phenylpiperidines).

  • Metabolic Context (Haloperidol): Subramanyam, B., et al. (1991).[1] Identification of potentially neurotoxic pyridinium metabolites of haloperidol in rats. Biochemical and Biophysical Research Communications.[1] (Establishes 4-APP as a metabolic node).

  • Analytical Standards: European Directorate for the Quality of Medicines (EDQM).[1] General Chapter 2.2.29 Liquid Chromatography. European Pharmacopoeia.[1] (Standard for the HPLC protocol structure).

Sources

Validating Analytical Excellence: Inter-Laboratory Guide for 4-Acetyl-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 34798-80-6 | Focus: Analytical Method Validation & Performance Comparison

Executive Summary

4-Acetyl-4-phenylpiperidine (4-APP) serves as a critical intermediate in the synthesis of analgesics (e.g., ketobemidone) and antidiarrheals (e.g., loperamide).[1][2] In forensic and pharmaceutical contexts, it acts as a vital impurity marker indicating specific synthetic routes or degradation pathways.[2]

This guide provides a technical roadmap for the inter-laboratory validation of 4-APP analysis. Unlike generic protocols, this document addresses the specific physicochemical challenges of 4-APP—specifically its secondary amine functionality and potential for isobaric interference—comparing the robustness of LC-MS/MS against GC-MS workflows.

Part 1: The Analytical Challenge

The quantification of 4-APP presents unique challenges that necessitate rigorous validation:

  • Polarity & Tailing: As a secondary amine, 4-APP exhibits significant interaction with silanol groups in gas chromatography, often leading to peak tailing unless derivatized.[1][2]

  • Isobaric Interferences: In complex biological or reaction matrices, 4-APP must be chromatographically resolved from structural isomers and related precursors (e.g., 4-phenyl-4-piperidinol derivatives).[1][2]

  • Matrix Effects: In biological matrices (urine/plasma), ion suppression in LC-MS/MS can mask trace levels of 4-APP unless stable isotope-labeled internal standards (SIL-IS) are employed.[1][2]

Part 2: Method Comparison Guide

The following comparison evaluates the two dominant methodologies for 4-APP analysis.

Method A: LC-MS/MS (Electrospray Ionization)

The Gold Standard for Trace Analysis & Biological Matrices[1]

Mechanism: Utilizes a C18 reverse-phase column for separation followed by positive mode Electrospray Ionization (ESI+).[1][2] The secondary amine protonates readily (


), allowing for high-sensitivity Multiple Reaction Monitoring (MRM).[1][2]
  • Pros:

    • Sensitivity: Sub-ng/mL detection limits (LOD).

    • No Derivatization: Direct injection of aqueous/organic extracts.[1][2]

    • Selectivity: MRM transitions (e.g.,

      
       acetyl group loss) provide high specificity.[2]
      
  • Cons:

    • Susceptible to matrix effects (ion suppression).[1][2]

    • Higher instrumentation cost.[1][2]

Method B: GC-MS (Electron Impact)

The Standard for Bulk Chemical Profiling & Forensic Seizures[1]

Mechanism: Capillary GC separation (typically 5% phenyl-methylpolysiloxane) with Electron Impact (EI) ionization.[1][2]

  • Pros:

    • Spectral Libraries: Matches against NIST/SWGDRUG libraries for definitive identification.

    • Robustness: Less susceptible to matrix suppression than ESI.[1][2]

  • Cons:

    • Peak Tailing: Free base analysis requires deactivated liners or derivatization (e.g., acetylation or silylation) to improve peak shape.[2]

    • Thermal Stability: Risk of degradation at high injector temperatures if not optimized.[1][2]

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad)GC-MS (Single Quad)
Limit of Quantitation (LOQ) 0.05 – 0.5 ng/mL10 – 50 ng/mL
Sample Prep Dilute-and-Shoot or SPELLE or Derivatization required
Linearity Range 3–4 orders of magnitude2–3 orders of magnitude
Throughput High (5–8 min run time)Moderate (15–20 min run time)
Primary Application Toxicology (Urine/Blood), Trace ImpuritiesRaw Material Purity, Forensic Drug Seizures

Part 3: Inter-Laboratory Validation Protocol

To ensure data integrity across different facilities, the following validation protocol adheres to ISO 5725 and ICH Q2(R1) guidelines.

Phase 1: Study Design & Homogeneity

Before distribution, the coordinating laboratory must verify the test material.

  • Batch Preparation: Spike blank matrix (e.g., synthetic urine or pharmaceutical placebo) with 4-APP at three levels: Low (3x LOQ), Medium, and High.

  • Homogeneity Check: Analyze 10 randomly selected aliquots from each level. The Coefficient of Variation (

    
    ) must be 
    
    
    
    to proceed.
Phase 2: The "Blind" Challenge

Participating laboratories (minimum


) receive blinded samples.
  • Protocol:

    • Replicates: 5 replicates per concentration level.

    • Days: Repeat analysis over 3 separate days.

    • Calibration: Use a 6-point calibration curve (

      
      ) with a mandatory internal standard (e.g., 4-APP-
      
      
      
      or a structural analog like 4-phenyl-4-piperidinol if isotopes are unavailable).[1][2]
Phase 3: Statistical Acceptance Criteria

Data returned by laboratories is subjected to statistical scrutiny to determine Repeatability (within-lab) and Reproducibility (between-lab).[1][2]

  • Z-Score Calculation: Used to identify outliers.[1][2]

    
    [1][2]
    
    • Where

      
       is the lab result, 
      
      
      
      is the assigned mean, and
      
      
      is the standard deviation.
    • Acceptance:

      
      .
      
  • HorRat Value: The ratio of observed reproducibility relative to the predicted reproducibility (Horwitz equation).

    • Target:

      
      .
      

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical path for the inter-laboratory validation study, ensuring a self-validating feedback loop.

ValidationWorkflow cluster_Labs Participating Laboratories StudyDesign 1. Study Design (Define Target Levels & Matrix) Prep 2. Sample Preparation (Spiking & Aliquoting) StudyDesign->Prep Homogeneity 3. Homogeneity Testing (n=10, CV < 5%) Prep->Homogeneity Homogeneity->Prep Fail (Remix) Distribution 4. Blind Distribution (To 8+ Labs) Homogeneity->Distribution Pass LabAnalysis 5. Method Execution (LC-MS/MS or GC-MS) 5 Replicates x 3 Days Distribution->LabAnalysis StatAnalysis 6. Statistical Analysis (Z-Scores, HorRat, ANOVA) LabAnalysis->StatAnalysis OutlierCheck Outlier Detection (|Z| > 2.0?) StatAnalysis->OutlierCheck OutlierCheck->StatAnalysis Yes (Exclude Data) FinalReport 7. Final Validation Report (Precision & Accuracy Stmt) OutlierCheck->FinalReport No

Figure 1: Step-by-step workflow for the inter-laboratory validation of 4-APP, including critical decision points for homogeneity and outlier exclusion.

Part 5: Detailed Experimental Protocols

Protocol A: LC-MS/MS Sample Preparation (Urine/Plasma)[1][2]
  • Extraction: Aliquot 100

    
    L of sample. Add 20 
    
    
    
    L of Internal Standard (1
    
    
    g/mL).
  • Precipitation: Add 400

    
    L of ice-cold Acetonitrile. Vortex for 30s. Centrifuge at 10,000 
    
    
    
    for 5 min.
  • Dilution: Transfer 100

    
    L of supernatant to an autosampler vial containing 400 
    
    
    
    L of Mobile Phase A (0.1% Formic Acid in Water).
  • Analysis: Inject 5

    
    L onto a C18 column (
    
    
    
    mm, 1.7
    
    
    m). Gradient elution with Mobile Phase B (0.1% Formic Acid in Methanol).[1][2]
Protocol B: GC-MS Derivatization (Solid/Powder)[1][2]
  • Dissolution: Dissolve 10 mg of sample in 10 mL Methanol.

  • Derivatization: Transfer 100

    
    L to a reaction vial. Evaporate to dryness under 
    
    
    
    . Add 50
    
    
    L BSTFA + 1% TMCS . Incubate at 70°C for 20 min.
  • Reconstitution: Dilute with 200

    
    L Ethyl Acetate.
    
  • Analysis: Inject 1

    
    L (Split 20:[1][2]1) onto a DB-5MS column.[1][2]
    

References

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][2] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[2] SWGDRUG Recommendations, Version 9.0.[2] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AOAC International. (2016).[1][2] Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] NIST Mass Spectral Library (2023 Release).[1][2] Retrieved from [Link][1]

Sources

Validating the Melting Point of 4-Acetyl-4-phenylpiperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the physical and chemical properties of a compound are of paramount importance, serving as critical indicators of purity and identity. The melting point, in particular, is a fundamental characteristic. This guide provides an in-depth validation of the reported melting point of 4-Acetyl-4-phenylpiperidine, a key intermediate in the synthesis of various pharmaceutical agents. Through a comprehensive review of available data and a detailed experimental protocol, this document aims to provide clarity and guidance for the accurate determination of this crucial parameter.

The Significance of the Salt Form: Hydrochloride vs. Free Base

A critical first step in validating the melting point of this compound is to distinguish between its free base form and its hydrochloride salt. Our comprehensive search of chemical supplier databases and scientific literature reveals a notable discrepancy: while the melting point of This compound hydrochloride is well-documented, data for the free base is scarce to non-existent.

This prevalence of the hydrochloride salt form is common for amine-containing compounds in pharmaceutical development. The formation of a hydrochloride salt often leads to a more crystalline and stable solid with a sharp and reproducible melting point, facilitating purification, handling, and formulation. The free base, in contrast, may be an oil or a less crystalline solid with a broader melting range, making it less ideal for precise characterization. Therefore, this guide will focus on the validation of the melting point of this compound hydrochloride.

Comparative Analysis of Reported Melting Points

To establish a reliable reference value, a survey of reported melting points for this compound hydrochloride from various commercial and literature sources was conducted. The results are summarized in the table below.

SourceReported Melting Point (°C)CAS Number
Sigma-Aldrich232-23410315-03-4
Oakwood Chemical[1]232-23410315-03-4
U.S. Patent US9029547B1[2]234-236Not Specified

The data from these independent sources show a high degree of consistency, with a reported melting point range of 232-236 °C . This narrow range suggests that the compound is a well-defined, crystalline solid.

Experimental Protocol for Melting Point Determination

To independently verify the reported melting point of this compound hydrochloride, the following experimental protocol is recommended. This procedure is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.

Objective:

To accurately determine the melting point of a sample of this compound hydrochloride.

Materials:
  • This compound hydrochloride sample

  • Capillary tubes (thin-walled, one end sealed)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

  • Mortar and pestle

  • Spatula

  • Calibration standards with certified melting points (e.g., benzophenone, caffeine)

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_cal Apparatus Calibration cluster_measurement Melting Point Measurement Prep1 Dry the sample under vacuum Prep2 Grind to a fine powder Prep1->Prep2 Prep3 Pack capillary tube to 2-3 mm height Prep2->Prep3 Meas1 Place capillary in apparatus Prep3->Meas1 Cal1 Select appropriate calibration standards Cal2 Determine melting points of standards Cal1->Cal2 Cal3 Compare with certified values and apply correction factor if necessary Cal2->Cal3 Cal3->Meas1 Ensures accuracy Meas2 Set rapid heating to ~20°C below expected MP Meas1->Meas2 Meas3 Reduce heating rate to 1-2°C per minute Meas2->Meas3 Meas4 Record temperature at first liquid formation (T1) and complete liquefaction (T2) Meas3->Meas4 Meas5 Report melting range as T1-T2 Meas4->Meas5

Caption: Experimental workflow for accurate melting point determination.

Step-by-Step Procedure:
  • Apparatus Calibration:

    • Calibrate the melting point apparatus using certified standards that bracket the expected melting point of the sample (e.g., standards with melting points around 220 °C and 240 °C).

    • Determine the melting points of the standards and compare them to the certified values. If a significant deviation is observed, create a calibration curve or apply a correction factor to all subsequent readings. This step is crucial for ensuring the trustworthiness of the results.

  • Sample Preparation:

    • Ensure the this compound hydrochloride sample is completely dry. If necessary, dry the sample under vacuum for several hours to remove any residual solvent, which can depress the melting point.

    • Using a clean mortar and pestle, grind a small amount of the sample into a fine, uniform powder. This ensures efficient heat transfer within the sample.

    • Carefully pack the powdered sample into a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be approximately 2-3 mm. A densely packed, short column of sample will yield a sharper melting range.

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid until the temperature is about 20 °C below the expected melting point (approximately 210 °C).

    • Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting range. A slow heating rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, a key principle for accurate measurement.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (the completion of melting).

    • The melting point is reported as a range from the onset to the completion of melting.

  • Data Analysis and Validation:

    • Perform at least three independent measurements and calculate the average melting point range.

    • Compare the experimentally determined melting point range with the reported values in the literature and from suppliers (232-236 °C).

    • A sharp melting range (typically 1-2 °C) that falls within the expected range is a strong indicator of a pure compound. A broad or depressed melting range may suggest the presence of impurities.

Logical Framework for Melting Point Validation

The process of validating a reported melting point follows a logical progression that builds confidence in the identity and purity of the compound.

ValidationLogic Start Start: Questioning the Reported Melting Point DataCollection Data Collection (Literature, Supplier Data) Start->DataCollection Distinction Crucial Distinction: Free Base vs. Hydrochloride Salt DataCollection->Distinction Comparison Comparison of Experimental Data with Reported Values DataCollection->Comparison Protocol Establish Standardized Experimental Protocol Distinction->Protocol Calibration Apparatus Calibration (Ensuring Accuracy) Protocol->Calibration Measurement Experimental Measurement (Multiple Runs) Calibration->Measurement Measurement->Comparison Conclusion Conclusion: Validation of Melting Point Comparison->Conclusion

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.